Bromoacetamido-PEG3-Azide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPRHBHFKQEZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bromoacetamido-PEG3-Azide: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG3-Azide is a heterobifunctional crosslinker that has emerged as a critical tool in the fields of chemical biology, drug discovery, and materials science. Its unique architecture, featuring a bromoacetamido group at one terminus and an azide moiety at the other, connected by a flexible polyethylene glycol (PEG) spacer, enables the sequential and chemoselective conjugation of two different molecules. This linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its application in the synthesis and mechanism of action of PROTACs.
Core Properties and Data Presentation
This compound is a well-defined molecule with specific chemical and physical properties that make it suitable for a range of bioconjugation applications. The key quantitative data for this linker are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₉BrN₄O₄ | [3] |
| Molecular Weight | 339.19 g/mol | [3] |
| Purity | Typically >95% (Varies by supplier) | - |
| Appearance | White to off-white solid or viscous liquid | - |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | - |
| Storage Conditions | -20°C, protected from light and moisture | - |
Experimental Protocols
The utility of this compound lies in the orthogonal reactivity of its two functional groups. The bromoacetamido group readily reacts with thiol-containing molecules, such as cysteine residues in proteins, while the azide group is reserved for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 1: Thiol-Bromoacetamido Conjugation
This protocol describes the conjugation of this compound to a thiol-containing molecule, such as a protein with an accessible cysteine residue.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: If necessary, treat the protein with a reducing agent like TCEP to ensure the target cysteine residue is in its reduced, free thiol form. Buffer exchange the protein into a thiol-free buffer at a pH between 7.2 and 8.0. The concentration of the protein should typically be in the range of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound in DMSO or DMF. A typical stock concentration is 10-100 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction can be incubated for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: To stop the reaction and consume any unreacted bromoacetamido groups, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or SDS-PAGE analysis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized molecule (prepared in Protocol 1) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (e.g., protein-PEG3-Azide conjugate)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent for Cu(II) to Cu(I) (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst and protect the biomolecule
-
Suitable reaction buffer (e.g., PBS or Tris buffer)
-
Purification materials (e.g., desalting column, HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of the copper ligand (e.g., THPTA) in water or DMSO (e.g., 50 mM).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule. A slight molar excess of the alkyne-containing molecule (1.5-5 equivalents) is often used.
-
Add the copper ligand to the reaction mixture. The final concentration of the ligand is typically 5 times that of the copper sulfate.
-
Add the CuSO₄ solution to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
-
Incubation: The reaction is typically incubated for 1-4 hours at room temperature. The progress of the reaction can be monitored by techniques such as LC-MS or HPLC.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC, to remove the copper catalyst, excess reagents, and any byproducts.
-
Characterization: Confirm the formation of the triazole linkage and the final conjugate structure using mass spectrometry and other relevant analytical techniques.
Application in PROTAC Synthesis and Mechanism of Action
A prime application of this compound is in the modular synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]
The synthesis of a PROTAC using this compound typically follows a two-step process, as illustrated in the experimental workflow diagram below. First, the bromoacetamido group is reacted with a thiol-containing ligand for the POI (or the E3 ligase). Subsequently, the azide-functionalized intermediate is "clicked" to an alkyne-modified E3 ligase ligand (or POI ligand).
Signaling Pathway: PROTAC-Mediated Protein Degradation
Once synthesized, the PROTAC enters the cell and initiates a cascade of events leading to the degradation of the target protein. This process is a prime example of induced proximity and leverages the cell's endogenous ubiquitin-proteasome system. The signaling pathway is depicted in the diagram below.
The key steps in this pathway are:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[5]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the POI.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled.
-
PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released from the complex and can engage in further catalytic cycles of POI degradation.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and drug discovery. Its well-defined chemical properties and orthogonal reactivity allow for the precise and efficient construction of complex biomolecules, most notably PROTACs. The detailed protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this important chemical tool in their endeavors to develop novel therapeutics and explore fundamental biological processes. The continued application of linkers like this compound will undoubtedly fuel further innovation in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IG… [ouci.dntb.gov.ua]
- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bromoacetamido-PEG3-Azide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Bromoacetamido-PEG3-Azide. This reagent is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its versatile reactivity, enabling the linkage of diverse molecular entities. This document details its chemical structure, physicochemical properties, and provides detailed protocols for its application in key bioconjugation reactions.
Core Concepts: A Bifunctional Linker for Advanced Bioconjugation
This compound is a molecule designed with two distinct reactive functionalities at either end of a triethylene glycol (PEG3) spacer. The bromoacetamide group is a thiol-reactive moiety, while the azide group is amenable to "click chemistry," specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This dual reactivity allows for the sequential and specific conjugation of two different molecules, such as a protein and a small molecule drug, or a targeting ligand and a reporter molecule.[1][2]
The central PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, a critical feature for biological applications.[3][4] It also provides a flexible linkage that can help to maintain the biological activity of the conjugated molecules.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₁₀H₁₉BrN₄O₄ | [5][6] |
| Molecular Weight | 339.19 g/mol | [5] |
| CAS Number | 940005-81-2 | [7] |
| Purity | Typically >95% | [4] |
| Appearance | Solid or viscous liquid | |
| Solubility | Soluble in Methylene Chloride, Methanol, Acetone, Acetonitrile, DMF, or DMSO | [3] |
| Storage Conditions | -20°C, keep dry and avoid sunlight | [3][5] |
Chemical Structure and Reactivity
The unique capabilities of this compound stem from its distinct reactive ends.
Caption: Chemical Structure of this compound.
The bromoacetamide group reacts specifically with thiol groups (sulfhydryl groups, -SH), which are found in the side chains of cysteine residues in proteins and peptides.[8] This reaction, a nucleophilic substitution, forms a stable thioether bond. The bromide ion serves as a good leaving group, facilitating the reaction.[6]
The azide group (-N₃) is a key component for "click chemistry." It can react with an alkyne-containing molecule in a highly efficient and specific manner to form a stable triazole ring.[1][6] This reaction can be catalyzed by copper(I) (CuAAC) or can proceed without a catalyst if a strained alkyne, such as a dibenzocyclooctyne (DBCO), is used (SPAAC).[1]
Experimental Protocols
Detailed methodologies for the key reactions involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Thiol-Alkylation of a Protein
This protocol describes the general procedure for conjugating the bromoacetamide moiety of the linker to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5).
-
This compound.
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reducing agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: L-cysteine or 2-mercaptoethanol.
-
Desalting column for purification.
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of DTT or TCEP in a suitable buffer for 1-2 hours at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any unreacted bromoacetamide groups. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.
-
-
Characterization:
-
Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-functionalized protein (from Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein.
-
Alkyne-containing molecule.
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and the ligand (e.g., 50 mM THPTA in water).
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
-
Reaction Mixture Assembly:
-
In a reaction vessel, combine the azide-functionalized protein and the alkyne-containing molecule (typically at a 1:5 to 1:10 molar ratio of protein to alkyne).
-
Add the ligand to the reaction mixture to a final concentration of approximately 1 mM.
-
Add CuSO₄ to a final concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst, excess reagents, and byproducts.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction, which is ideal for applications in living systems.
Materials:
-
Azide-functionalized protein.
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reagent Preparation:
-
Dissolve the strained alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
-
Conjugation Reaction:
-
Combine the azide-functionalized protein and the strained alkyne-containing molecule in the reaction buffer. A 2-10 fold molar excess of the strained alkyne is typically used.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours, or at 37°C for faster kinetics if the biomolecules are stable at this temperature. The reaction progress can be monitored as in the CuAAC protocol.
-
-
Purification:
-
Purify the conjugate using standard methods such as size-exclusion chromatography or dialysis to remove any unreacted strained alkyne.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for using this compound in a two-step bioconjugation process.
Caption: A typical two-step bioconjugation workflow.
This workflow highlights the sequential nature of the conjugation process, first utilizing the thiol-reactive bromoacetamide group, followed by the azide-alkyne click chemistry reaction. This approach allows for the precise and controlled assembly of complex biomolecular constructs.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
PROteolysis TArgeting Chimeras (PROTACs): this compound can link a target protein-binding ligand to an E3 ligase-recruiting ligand, leading to the targeted degradation of specific proteins.[9]
-
Biomolecule Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and detection applications.
-
Surface Functionalization: The linker can be employed to immobilize proteins or other biomolecules onto surfaces for the development of biosensors and other diagnostic devices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, CAS 940005-81-2 | AxisPharm [axispharm.com]
- 5. Bromoacetamido-PEG3-N3 | CAS:940005-81-2 | Biopharma PEG [biochempeg.com]
- 6. This compound|CAS 940005-81-2|DC Chemicals [dcchemicals.com]
- 7. This compound, 940005-81-2 | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. This compound - Immunomart [immunomart.com]
An In-Depth Technical Guide to the Mechanism and Application of Bromoacetamido-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoacetamido-PEG3-Azide is a heterobifunctional linker widely employed in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide elucidates the core mechanism of action of this linker, providing a detailed examination of its reactive moieties: the bromoacetamide group for covalent cysteine conjugation and the azide group for bioorthogonal "click" chemistry. This document presents quantitative data on reaction kinetics, detailed experimental protocols for its use in bioconjugation, and a comparative analysis of the stability of the resulting linkages. Visual diagrams of the reaction mechanisms and experimental workflows are provided to facilitate a comprehensive understanding of its application.
Introduction
The precise chemical modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Heterobifunctional linkers are critical tools in this field, enabling the connection of two different molecular entities with high specificity and efficiency. This compound has emerged as a valuable reagent due to its distinct functionalities. One end features a bromoacetamide group, which selectively reacts with thiol groups, most notably those on cysteine residues in proteins. The other end terminates in an azide group, a versatile handle for "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] A polyethylene glycol (PEG) spacer of three units enhances the solubility and bioavailability of the linker and the resulting conjugates.[1] This guide provides a comprehensive overview of the mechanism of action, quantitative performance, and practical application of this compound.
Core Mechanism of Action
The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.
Bromoacetamide Moiety: Cysteine-Specific Alkylation
The bromoacetamide group is a highly efficient alkylating agent for nucleophiles, with a pronounced preference for the thiol group of cysteine residues in proteins. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the deprotonated thiol (thiolate) attacks the carbon atom bearing the bromine. This results in the formation of a stable thioether bond and the displacement of bromide as a leaving group.[1]
The reactivity of the bromoacetamide group is significantly influenced by pH. The thiol group of cysteine has a pKa of approximately 8.5. At pH values above this pKa, the more nucleophilic thiolate form is more prevalent, leading to a faster reaction rate. However, to maintain selectivity for cysteine over other nucleophilic residues like lysine (pKa ~10.5), the reaction is typically performed at a pH between 7.0 and 8.5.
Azide Moiety: Bioorthogonal Click Chemistry
The terminal azide group is a key component for bioorthogonal conjugation. It is largely unreactive with biological functional groups, ensuring that it remains inert until a specific reaction partner is introduced. The two primary click chemistry reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst by using a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily under physiological conditions to form a stable triazole.[1]
Quantitative Data
The efficiency and selectivity of the bromoacetamide-cysteine conjugation are critical for its application. The following table summarizes the key quantitative parameters.
| Parameter | Value/Observation | Conditions | Reference |
| Reaction Type | Second-order nucleophilic substitution | ||
| Second-Order Rate Constant (k) | Significantly higher than maleimide (2-3 orders of magnitude) | pH 6.5 | |
| pH Dependence | Rate increases with pH, corresponding to the deprotonation of the cysteine thiol (pKa ~8.5). | ||
| Selectivity | High for cysteine over other amino acids at physiological pH. At pH > 8.5, reactivity with lysine may increase. | pH 7.0-8.5 | |
| Linkage Stability | The resulting thioether bond is highly stable and not prone to the retro-Michael reaction seen with maleimide adducts. | Physiological conditions | [1] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.
Protocol for Cysteine Conjugation
This protocol describes the conjugation of this compound to a cysteine-containing protein.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein has disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column, exchanging the buffer to a reaction buffer (e.g., PBS, pH 7.2-7.4, with 1-5 mM EDTA).
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (LC-MS), and UV-Vis spectroscopy.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified protein to an alkyne-containing molecule.
Materials:
-
Azide-modified protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule in the reaction buffer.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions.
-
Reaction Initiation: Add the CuSO₄/THPTA mixture to the protein/alkyne mixture. Initiate the reaction by adding the sodium ascorbate solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the conjugate using a desalting column, dialysis, or other appropriate chromatography method.
-
Characterization: Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified protein to a DBCO-containing molecule.
Materials:
-
Azide-modified protein
-
DBCO-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-containing molecule in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: Combine the azide-modified protein and the DBCO-containing molecule in the reaction buffer. A 2-10 fold molar excess of the DBCO reagent is typically used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by following the disappearance of the DBCO absorbance at ~310 nm.
-
Purification: Purify the conjugate using a desalting column, dialysis, or other appropriate chromatography method.
-
Characterization: Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation.
Applications in Drug Development: PROTAC Synthesis
A primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Conjugation to the first ligand: One of the ligands (either for the target protein or the E3 ligase) is functionalized with a cysteine residue. This compound is then conjugated to this ligand via the bromoacetamide-cysteine reaction.
-
Conjugation to the second ligand: The second ligand is functionalized with an alkyne or a strained alkyne (e.g., DBCO). The azide-functionalized first ligand-linker conjugate is then attached to the second ligand via a CuAAC or SPAAC reaction.
Conclusion
This compound is a versatile and powerful tool for bioconjugation and drug development. Its dual-functional nature allows for a two-step, controlled conjugation strategy, first targeting cysteine residues with high specificity and then enabling a bioorthogonal click reaction. The bromoacetamide-cysteine linkage offers superior stability compared to more traditional maleimide-based conjugations. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting conjugates. A thorough understanding of its mechanism of action and the availability of robust experimental protocols, as outlined in this guide, are essential for its successful implementation in research and development.
References
An In-depth Technical Guide to the Synthesis and Properties of Bromoacetamido-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoacetamido-PEG3-Azide is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, proteomics, and drug development. Its unique architecture, featuring a thiol-reactive bromoacetamide group and an alkyne-reactive azide moiety separated by a hydrophilic tri-polyethylene glycol (PEG3) spacer, enables the precise and efficient covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and common applications of this compound, complete with detailed experimental protocols and data presented for practical laboratory use.
Core Properties of this compound
This compound is a versatile chemical tool designed for the straightforward conjugation of biomolecules. The bromoacetamide end readily reacts with sulfhydryl groups (thiols) found in cysteine residues of proteins and peptides, while the terminal azide group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[1][2][3] The intervening PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[4]
Physicochemical Data
A summary of the key quantitative properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₉BrN₄O₄ | [1][2] |
| Molecular Weight | 339.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or solid/viscous liquid | [1][2] |
| Purity | Typically ≥95% or ≥97% | [1][3][5] |
| Solubility | Soluble in DMSO, DMF, Methanol, Methylene Chloride, Acetonitrile | [6] |
| Storage Conditions | Store at -20°C or 4°C, sealed and protected from moisture and light. | [1][5][6] |
Structural Information
| Attribute | Representation | Reference(s) |
| SMILES | O=C(NCCOCCOCCOCCN=[N+]=[N-])CBr | [1] |
| InChI Key | BIPRHBHFKQEZTR-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from a commercially available di-functional PEG3 precursor. The general synthetic route involves the introduction of the azide and amine functionalities, followed by the bromoacetylation of the primary amine.
Synthesis Pathway Diagram
Caption: Synthesis pathway for this compound.
Experimental Protocol: Synthesis of N-(azido-PEG3)-bromoacetamide
This protocol describes the bromoacetylation of the precursor, Amino-PEG3-Azide.
Materials:
-
Amino-PEG3-Azide
-
Bromoacetyl bromide
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Amino-PEG3-Azide (1 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Bromoacetylation: Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a colorless to pale yellow oil.
Experimental Applications and Protocols
This compound is a powerful tool for creating complex bioconjugates. Below are detailed protocols for its primary applications.
Thiol-Alkylation of Proteins
The bromoacetamide group reacts specifically with free sulfhydryl groups on cysteine residues to form a stable thioether bond.
Caption: Workflow for thiol-alkylation of a protein.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (optional)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein's thiol groups are in disulfide bonds, they must be reduced. Add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. It is often not necessary to remove the TCEP before proceeding.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 10 mM.
-
Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal azide allows for the "clicking" of the azide-labeled molecule onto a molecule containing a terminal alkyne.
Caption: Workflow for a CuAAC "click" reaction.
Materials:
-
Azide-labeled molecule (from section 3.1.2)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, combine the azide-labeled molecule and the alkyne-containing molecule in the reaction buffer. A 2- to 10-fold molar excess of the smaller molecule is often used.
-
Prepare Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the ligand. A 1:5 molar ratio of CuSO₄ to ligand is common.
-
Initiate the Reaction: Add the CuSO₄/ligand premix to the solution of reactants. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations are typically in the range of 0.1-1 mM for copper and 1-5 mM for sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, HPLC, or mass spectrometry.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the copper catalyst and excess reagents.
Applications in Drug Development
This compound is particularly valuable in the development of advanced therapeutics such as:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug (containing an alkyne) to a monoclonal antibody (labeled with the linker on cysteine residues).
-
PROTACs (Proteolysis-Targeting Chimeras): This linker can connect a protein-targeting ligand to an E3 ligase-binding ligand, facilitating the degradation of a target protein.[1][7]
-
Functionalized Nanoparticles: For targeted drug delivery, nanoparticles can be functionalized with targeting ligands using this versatile linker.[5]
Conclusion
This compound is a highly effective and versatile heterobifunctional linker. Its well-defined structure, hydrophilic spacer, and orthogonal reactive ends provide researchers with a robust tool for the precise construction of complex bioconjugates. The detailed protocols and data provided in this guide are intended to facilitate its successful application in a wide range of research and development settings, from basic science to the frontier of therapeutic innovation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 940005-81-2 | BroadPharm [broadpharm.com]
- 3. Bromoacetamido-PEG3-N3 | CAS:940005-81-2 | Biopharma PEG [biochempeg.com]
- 4. Bromo-PEG3-azide, 1446282-43-4 | BroadPharm [broadpharm.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. jenabioscience.com [jenabioscience.com]
Bromoacetamido-PEG3-Azide: A Technical Guide to Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and applications of Bromoacetamido-PEG3-Azide, a heterobifunctional linker critical in the field of bioconjugation. This document provides a comprehensive overview of its chemical properties, reaction mechanisms, and its pivotal role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to equip researchers with the foundational knowledge for its effective utilization.
Introduction to this compound
This compound is a versatile chemical crosslinker featuring two distinct reactive moieties separated by a three-unit polyethylene glycol (PEG) spacer.[1][2] This unique architecture allows for a two-step sequential or orthogonal conjugation strategy. The bromoacetamide group reacts specifically with thiol groups, commonly found in cysteine residues of proteins, while the azide group enables covalent ligation with alkyne-containing molecules via "click chemistry".[1] The hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous environments, which is often beneficial for biological applications.[1]
This linker has gained significant traction in the development of complex biomolecules, including ADCs and PROTACs, where precise control over conjugation is paramount.[2]
Physicochemical and Reactive Properties
A clear understanding of the properties of this compound is essential for its successful application in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C10H19BrN4O4 | [3] |
| Molecular Weight | 339.19 g/mol | [3] |
| Purity | ≥95% | [3] |
| Reactive Group 1 | Bromoacetamide (Thiol-reactive) | [1] |
| Reactive Group 2 | Azide (Alkyne-reactive via Click Chemistry) | [1] |
| Spacer Arm | PEG3 (Triethylene glycol) | [2] |
| Storage Conditions | -20°C, protected from light and moisture | [3] |
Reaction Mechanisms and Experimental Protocols
The utility of this compound lies in its ability to participate in two distinct and highly specific chemical reactions: thiol-alkylation and azide-alkyne cycloaddition.
Thiol-Alkylation with the Bromoacetamide Group
The bromoacetamide moiety is an effective thiol-reactive functional group that forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins and peptides. This reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol: Thiol-Alkylation of a Protein
This protocol provides a general guideline for the conjugation of this compound to a thiol-containing protein.
Materials:
-
Protein with accessible cysteine residues
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.2-7.5
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: If a reducing agent was used, it must be removed prior to the addition of the bromoacetamide reagent. This can be achieved by buffer exchange using a desalting column.
-
Linker Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF at a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching reagent, such as L-cysteine, to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis to obtain the purified azide-functionalized protein.
-
Characterization: The extent of modification can be determined by methods such as mass spectrometry (MS) to confirm the addition of the linker.[4]
Logical Workflow for Thiol-Alkylation
Caption: Workflow for protein modification via thiol-alkylation.
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group of the linker-modified biomolecule can be conjugated to an alkyne-containing molecule through one of two primary click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC is a highly efficient and specific reaction that forms a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.
Experimental Protocol: CuAAC Reaction
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule (e.g., a drug or a fluorescent probe)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: PBS or similar buffer at pH 7-8
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate, and the copper-chelating ligand in appropriate solvents.
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized protein and the alkyne-containing molecule (typically a 1.5 to 5-fold molar excess of the alkyne).
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and the chelating ligand in a 1:5 molar ratio.
-
Reaction Initiation: Add the copper/ligand mixture to the protein/alkyne solution. Immediately after, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst. Final concentrations are typically in the range of 50-250 µM for copper.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the resulting bioconjugate using size-exclusion chromatography or another suitable method to remove the catalyst and unreacted reagents.
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. This method is particularly useful for applications in living systems where the cytotoxicity of copper is a concern.
Experimental Protocol: SPAAC Reaction
Materials:
-
Azide-functionalized protein
-
Cyclooctyne-containing molecule (e.g., DBCO-drug)
-
Reaction Buffer: PBS or similar buffer at pH 7-8
Procedure:
-
Reagent Preparation: Prepare a stock solution of the cyclooctyne-containing molecule in a suitable solvent like DMSO.
-
Reaction Setup: Combine the azide-functionalized protein and the cyclooctyne-containing molecule (typically a 1.5 to 3-fold molar excess of the cyclooctyne).
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the bioconjugate using an appropriate method to remove any unreacted cyclooctyne.
| Reaction | Catalyst | Temperature | Reaction Time | Key Advantage | Key Disadvantage |
| CuAAC | Copper(I) | Room Temp. | 1-4 hours | Fast reaction kinetics | Potential cytotoxicity of copper |
| SPAAC | None | Room Temp. to 37°C | 4-24 hours | Biocompatible (copper-free) | Slower reaction kinetics |
Applications in Drug Development
This compound is a key enabling tool in the construction of sophisticated biotherapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells. This compound can be used to link the cytotoxic payload to the antibody. The bromoacetamide group can react with cysteines on the antibody, and the azide can be used to attach the drug via click chemistry. The PEG linker can improve the pharmacokinetic properties of the ADC.[5][]
Signaling Pathway of a Typical ADC
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can serve as a component of this linker, facilitating the assembly of the final PROTAC molecule.[7]
Mechanism of PROTAC-Mediated Protein Degradation
Caption: PROTAC-induced degradation of a target protein.[8][9][10]
Conclusion
This compound is a powerful and versatile tool for bioconjugation, offering researchers the ability to construct complex and highly functional biomolecules. Its dual reactivity, combined with the beneficial properties of the PEG spacer, makes it an ideal choice for applications in drug development, particularly for the synthesis of ADCs and PROTACs. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of research and development settings. As the field of targeted therapeutics continues to evolve, the importance of well-defined and reliable linkers like this compound will undoubtedly continue to grow.
References
- 1. This compound, CAS 940005-81-2 | AxisPharm [axispharm.com]
- 2. amsbio.com [amsbio.com]
- 3. Bromoacetamido-PEG3-N3 | CAS:940005-81-2 | Biopharma PEG [biochempeg.com]
- 4. enovatia.com [enovatia.com]
- 5. labinsights.nl [labinsights.nl]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
An In-depth Technical Guide to Thiol-Reactive and Azide-Functionalized PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thiol-reactive and azide-functionalized polyethylene glycol (PEG) linkers, which are pivotal tools in bioconjugation and drug development. These heterobifunctional linkers enable the precise and efficient covalent attachment of various molecules, such as drugs, imaging agents, and targeting ligands, to biomolecules like proteins, antibodies, and peptides. This guide details their synthesis, reaction kinetics, and stability, and provides experimental protocols for their application, purification, and characterization.
Core Concepts
Thiol-reactive and azide-functionalized PEG linkers possess two distinct reactive termini, allowing for sequential or orthogonal conjugation strategies. The thiol-reactive group, commonly a maleimide, forms a stable thioether bond with free sulfhydryl groups found in cysteine residues of proteins. The azide group facilitates highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[1][2] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate while providing spatial separation between the conjugated molecules.[3]
Data Presentation
Table 1: Synthesis Yields for Heterobifunctional PEG Linkers
| Starting Material | Functionalization Steps | Thiol-Reactive Group | Azide Group | Reported Yield | Reference |
| Oligo(ethylene glycol)s (OEGs) | Desymmetrization, activation, and functional group interconversion | Maleimide | N/A | >95% for amine-reactive intermediate | [4] |
| Amino-PEG-alcohol | Chain-end modification | N-hydroxy succinimidyl ester | Azide | 33% overall yield | [5] |
| Biotin-PEGn-COOH | One-step reaction with 4'-azido(alkynyl)-2-bromoacetophenone | N/A | Azide | 85-90% | [6] |
Table 2: Quantitative Data on Thiol-Maleimide Conjugation with PEG Linkers
| System | Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency | Key Conditions | Reference |
| cRGDfK peptide to maleimide-PEG-PLGA NPs | 2:1 | 30 min | 84 ± 4% | 10 mM HEPES, pH 7.0, room temperature | [7] |
| 11A4 nanobody to maleimide-PEG-PLGA NPs | 5:1 | 2 h | 58 ± 12% | PBS, pH 7.4, room temperature | [7] |
| Thiol-PEG hydrogel formation | N/A | Varied | Dependent on pH and buffer | Gelation kinetics are faster at higher pH | [8][9] |
Table 3: Quantitative Data on Azide-Alkyne Cycloaddition (Click Chemistry) with PEG Linkers
| Reaction Type | Catalyst | Reaction Time | Yield | Key Conditions | Reference |
| CuAAC | Copper(I) | 1 h | Quantitative | 1 mol% catalyst in deep eutectic solvent | [10] |
| CuAAC | Copper(I) | 24 h | 75% | 50 ppm catalyst at room temperature | [10] |
| CuAAC | Copper(I) | 8 h | Quantitative | 2 mol% catalyst in water | [10] |
| Site-specific PEGylation of Interferon β-1b | Cu(I)/TBTA | Optimized | High conversion | SDS, DTT, air | [11] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation using a Thiol-Reactive and Azide-Functionalized PEG Linker
This protocol outlines a two-step conjugation process where a protein is first modified with the thiol-reactive end of the linker, followed by the conjugation of an alkyne-containing molecule via click chemistry.
Materials:
-
Protein with an available cysteine residue
-
Thiol-Azide PEG linker (e.g., Maleimide-PEG-Azide)
-
Amine-free buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline (PBS))
-
Reducing agent (e.g., TCEP)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate
-
Reducing agent for Cu(I) generation (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Desalting columns or dialysis cassettes
-
Reaction vessels and standard laboratory equipment
Procedure:
-
Protein Preparation:
-
If the protein's cysteine residues are in a disulfide bond, reduce the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column, exchanging the buffer to an amine-free buffer at pH 6.5-7.5.
-
-
Thiol-Maleimide Conjugation:
-
Immediately after buffer exchange, add a 5- to 20-fold molar excess of the Maleimide-PEG-Azide linker to the reduced protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove the excess, unreacted linker using a desalting column or dialysis, exchanging into a buffer suitable for the click chemistry reaction (e.g., PBS).
-
-
Azide-Alkyne Click Chemistry (CuAAC):
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of copper(II) sulfate, sodium ascorbate, and a copper ligand (e.g., TBTA) in water or a suitable buffer.
-
To the azide-modified protein solution, add the alkyne-functionalized molecule (typically 2-5 fold molar excess over the protein).
-
Add the copper ligand, followed by copper(II) sulfate and finally sodium ascorbate to initiate the reaction. Final concentrations are typically in the range of 100-500 µM for copper and 1-5 mM for the reducing agent.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the final conjugate to remove unreacted molecules, catalyst, and byproducts. Common methods include size exclusion chromatography (SEC), ion-exchange chromatography (IEC), or hydrophobic interaction chromatography (HIC).[12][13][]
-
Characterize the conjugate using SDS-PAGE to observe the increase in molecular weight, UV-Vis spectroscopy to determine the degree of labeling (if the payload is a chromophore), and mass spectrometry to confirm the final conjugate mass.
-
Protocol 2: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of a protein, SEC is an effective method for separating the PEGylated conjugate from the unreacted protein and smaller reactants.[12]
Materials:
-
Crude PEGylated protein reaction mixture
-
SEC column with an appropriate molecular weight exclusion limit
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile phase buffer (e.g., PBS)
-
Fraction collector
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at the desired flow rate.
-
-
Sample Preparation and Injection:
-
Filter the crude reaction mixture through a 0.22 µm filter to remove any particulate matter.
-
Inject the filtered sample onto the equilibrated column. The injection volume should typically be less than 5% of the total column volume for optimal resolution.
-
-
Chromatographic Separation:
-
Run the chromatography at a constant flow rate. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the smaller, un-PEGylated protein.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the components elute from the column.
-
Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the pure PEGylated conjugate.
-
Pool the fractions containing the purified product.
-
Mandatory Visualizations
Synthesis of a Thiol-Reactive and Azide-Functionalized PEG Linker
Caption: Synthetic route for a Thiol-Azide PEG linker.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation
Caption: Workflow for ADC preparation using a Thiol-Azide PEG linker.
Logical Relationship in a Two-Step Bioconjugation
Caption: Orthogonal reactions for bioconjugation.
References
- 1. Thiol-PEG-Azide | AxisPharm [axispharm.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. DSpace [scholarworks.umass.edu]
- 9. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Components
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond simple inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules are comprised of three key components: a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a chemical linker that connects the two. While the choice of ligands determines the specificity of the PROTAC, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (E3-PROTAC-POI), which ultimately dictates the rate and extent of protein degradation. This guide provides a deep dive into the core of PROTAC technology—the linker—exploring its components, the quantitative impact of its properties, and the experimental protocols used to evaluate its performance.
The Anatomy of a PROTAC Linker
The linker's primary role is to bridge the E3 ligase and the target protein, orienting them in a productive conformation for ubiquitination. The choice of linker chemistry dictates its physical properties and can significantly impact the overall pharmacological profile of the PROTAC, including its solubility and cell permeability.
The most commonly employed linker types are:
-
Alkyl Chains: These provide a simple, flexible connection between the two ligands. The length of the alkyl chain is a critical parameter that must be optimized for each target and ligase pair.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are more hydrophilic than alkyl chains and can improve the solubility and pharmacokinetic properties of the PROTAC molecule. They offer a degree of flexibility and have been widely used in successful PROTAC designs.
-
Rigid Linkers: In some cases, a more rigid linker, such as one containing piperazine or other cyclic structures, can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation. This can reduce the entropic penalty of binding and lead to enhanced cooperativity.
The linker is typically attached to the ligands at positions that do not interfere with their binding to their respective proteins. These attachment points are crucial and are often determined through iterative structure-activity relationship (SAR) studies.
Quantitative Impact of Linker Properties
The optimization of the linker is a multi-parameter problem where length, composition, and attachment points collectively influence the potency and efficacy of the PROTAC. The goal is to identify a linker that facilitates the formation of a stable and productive ternary complex.
Linker Length and Composition
The optimal linker length is a delicate balance. A linker that is too short may sterically prevent the simultaneous binding of the E3 ligase and the target protein. Conversely, a linker that is too long may lead to unproductive ternary complex formation or an increase in off-target effects. The composition of the linker, primarily the choice between hydrophobic alkyl chains and hydrophilic PEG chains, also plays a significant role.
Below is a summary of data from a study on the degradation of Bruton's tyrosine kinase (BTK) using a series of PROTACs with varying linker lengths and compositions, all targeting the Cereblon (CRBN) E3 ligase.
| PROTAC Compound | Linker Type | Linker Length (atoms) | BTK Degradation DC50 (nM) | Dmax (%) |
| Compound 1 | PEG | 10 | 5.2 | >95 |
| Compound 2 | PEG | 13 | 1.8 | >95 |
| Compound 3 | PEG | 16 | 4.6 | >95 |
| Compound 4 | Alkyl | 11 | 25 | ~90 |
| Compound 5 | Alkyl | 14 | 8.1 | >95 |
Data compiled from representative studies on BTK degraders. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.
This data illustrates that a PEG linker with 13 atoms provided the optimal length for BTK degradation in this specific series, highlighting the fine-tuning required for maximal efficacy.
Ternary Complex Cooperativity
The stability of the ternary complex is a key driver of PROTAC efficiency. Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex (e.g., PROTAC-E3) enhances the binding of the target protein. The linker plays a pivotal role in establishing these cooperative interactions.
| PROTAC | Linker Composition | Target Protein | E3 Ligase | Ternary Complex Cooperativity (α) |
| PROTAC A | PEG-4 | BRD4 | VHL | 5.6 |
| PROTAC B | Alkyl-C8 | BRD4 | VHL | 1.2 |
| PROTAC C | Piperazine-based | ERRα | CRBN | 25 |
Data represents examples from various published studies. Cooperativity is highly system-dependent.
These examples show how linker composition can dramatically influence the cooperativity of the ternary complex, with more rigid or optimized flexible linkers often leading to higher α values.
Key Experimental Protocols
The evaluation and optimization of PROTAC linkers require a suite of biophysical and cell-based assays to quantify ternary complex formation, ubiquitination, and protein degradation.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and quantifies the stability of the resulting ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Binary Interaction (PROTAC-E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binding affinity (KD) of the first binary interaction.
-
Ternary Complex Formation: Co-inject a constant, saturating concentration of the PROTAC with varying concentrations of the target protein (POI) over the E3 ligase surface.
-
Data Analysis: Measure the association and dissociation rates. The enhancement of binding in the presence of all three components is used to calculate the cooperativity (α). A control experiment with the POI injected alone should show no binding to the E3 ligase.
In Vitro Ubiquitination Assay
This biochemical assay confirms that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the target protein.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following recombinant proteins in reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, the E3 ligase complex (e.g., CRBN-DDB1), and the target protein (POI).
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control and a control with a non-functional epimer of the PROTAC.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for 1-2 hours.
-
Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blot using an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI indicates a successful reaction.
Cellular Protein Degradation Assay (Western Blot)
This is the definitive cell-based assay to measure the ability of a PROTAC to induce the degradation of the target protein within a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line endogenously expressing the POI) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the POI and a primary antibody against a loading control (e.g., GAPDH, β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to a vehicle-treated control (e.g., DMSO). Plot the data to determine the DC50 and Dmax values.
Visualizing the Process: Pathways and Workflows
Understanding the sequence of events in PROTAC action and the typical workflow for linker optimization is crucial for rational design.
The Strategic Integration of PEG Spacers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the pursuit of enhancing the therapeutic efficacy and diagnostic precision of biomolecules is paramount. Poly(ethylene glycol) (PEG) has emerged as a cornerstone technology, with PEG spacers, or linkers, playing a pivotal role in optimizing the performance of bioconjugates. This in-depth technical guide delineates the multifaceted role of PEG spacers, offering a comprehensive overview of their benefits, applications, and the practical considerations for their use in the development of next-generation biotherapeutics and diagnostics.
The Core Advantages of Incorporating PEG Spacers
The covalent attachment of PEG chains to biomolecules, a process known as PEGylation, imparts a range of desirable physicochemical and biological properties. These advantages stem from the unique characteristics of the PEG polymer: its hydrophilicity, biocompatibility, and flexible, uncharged nature.[1][2]
-
Enhanced Solubility and Stability: A primary function of PEG spacers is to increase the hydrophilicity of the bioconjugate.[2] This is particularly crucial for hydrophobic drugs or proteins that are prone to aggregation in aqueous environments. By creating a hydrophilic shell around the molecule, PEG spacers can significantly improve solubility and reduce aggregation, thereby enhancing the stability of the final product.[3]
-
Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect, masking potential antigenic epitopes on the surface of the biomolecule from the host's immune system.[4] This steric hindrance can lead to a significant reduction in the immunogenicity of the bioconjugate, a critical factor for therapeutics that require repeated administration.[5]
-
Prolonged Systemic Circulation: The increased hydrodynamic volume of a PEGylated molecule leads to reduced renal clearance, thereby extending its circulation half-life in the body.[6] This allows for less frequent dosing and a more sustained therapeutic effect.
-
Improved Pharmacokinetics: By altering the biodistribution and reducing clearance, PEG spacers can significantly improve the overall pharmacokinetic profile of a bioconjugate, leading to enhanced drug exposure at the target site.[7]
-
Controlled Drug Release: Cleavable PEG linkers can be engineered to release a therapeutic payload in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes, allowing for targeted drug delivery and reduced off-target toxicity.[8]
Data Presentation: The Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the desired properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key performance metrics.
| Bioconjugate | PEG Spacer Length | IC50 (nM) | Reference |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | [7] |
| (Bombesin Antagonist) | PEG3 | 3.9 ± 0.3 | [7] |
| PEG4 | 5.4 ± 0.4 | [7] | |
| PEG6 | 5.8 ± 0.3 | [7] | |
| IC50 values represent the concentration of the bioconjugate required to inhibit 50% of the binding of a radiolabeled ligand to its receptor, indicating binding affinity. Lower values indicate higher affinity. |
| Bioconjugate | PEG Spacer Length | Tumor-to-Kidney Ratio (4h post-injection) | Reference |
| 177Lu-DOTA-PEGx-Bombesin Antagonist | PEG4 | 7.8 | |
| PEG6 | 9.7 | ||
| A higher tumor-to-kidney ratio indicates greater accumulation of the radiolabeled bioconjugate in the tumor relative to the kidneys, suggesting improved targeting and potentially lower renal toxicity. |
| Bioconjugate | PEG Molecular Weight (Da) | Cellular Uptake (Relative to 0.65 kDa PEG) | Reference |
| Antibody-functionalized nanocarriers | 650 (0.65 kDa) | 1.00 | [9] |
| 2000 (2 kDa) | ~0.60 | [9] | |
| 5000 (5 kDa) | ~0.75 | [9] | |
| Cellular uptake was measured in DC2.4 cells. The data is presented as a relative value for comparison. |
| Bioconjugate | PEG Molecular Weight (Da) | Incidence of Anti-PEG Antibodies (%) | Reference |
| Pegunigalsidase alfa | 2,000 (2 kDa) | 5.8 - 6.7 | [10] |
| Pegloticase | 10,000 (10 kDa) | High (associated with hypersensitivity) | [10] |
| Pegvaliase | 20,000 (20 kDa) | High (associated with hypersensitivity) | [10] |
| The incidence of anti-PEG antibodies can be influenced by various factors, including the protein itself and the patient population. |
Experimental Protocols
The successful implementation of PEG spacers in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common bioconjugation strategies involving heterobifunctional PEG linkers.
Protocol for Protein Conjugation using NHS-Ester-PEG-Maleimide
This protocol describes a two-step process for conjugating a protein containing primary amines (e.g., lysine residues) to a molecule containing a sulfhydryl group (e.g., a cysteine residue in another protein or a small molecule) using a heterobifunctional NHS-Ester-PEG-Maleimide linker.
Materials:
-
Protein to be modified with the NHS-ester end of the linker (Protein-NH2)
-
Molecule to be modified with the maleimide end of the linker (Molecule-SH)
-
NHS-Ester-PEGn-Maleimide crosslinker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Protein-NH2:
-
Dissolve Protein-NH2 in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris).
-
-
Activation of Protein-NH2 with NHS-Ester-PEG-Maleimide:
-
Immediately before use, dissolve the NHS-Ester-PEGn-Maleimide in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer. Alternatively, dialysis against the Reaction Buffer can be performed.
-
-
Conjugation to Molecule-SH:
-
Immediately add the purified Protein-NH2-PEG-Maleimide to a solution of Molecule-SH in the Reaction Buffer. A 1.1- to 1.5-fold molar excess of the activated protein is often used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be performed at a pH between 6.5 and 7.5 for optimal maleimide-thiol coupling.
-
-
Quenching of Unreacted Maleimide Groups (Optional):
-
To quench any unreacted maleimide groups, add a solution of L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to separate the conjugate from unreacted components and byproducts.
-
Protocol for Site-Specific Protein PEGylation via Cysteine Residues using PEG-Maleimide
This protocol outlines the site-specific modification of a protein containing a free cysteine residue with a maleimide-activated PEG.[1][11]
Materials:
-
Protein with an accessible free cysteine residue
-
Maleimide-PEG reagent
-
PEGylation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or 2-mercaptoethanol
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of the Protein:
-
Dissolve the protein in degassed PEGylation Buffer to a concentration of 1-10 mg/mL.
-
If the cysteine residue is part of a disulfide bond, it must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
-
Preparation of the Maleimide-PEG Solution:
-
Immediately before use, dissolve the Maleimide-PEG reagent in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
PEGylation Reaction:
-
Quenching the Reaction:
-
Add L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the PEGylated protein using size-exclusion chromatography (SEC) to separate the conjugate from unreacted PEG, protein, and quenching reagent.
-
Visualizing Workflows and Pathways
Visual representations are invaluable for understanding the complex processes involved in bioconjugation and the subsequent biological effects. The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway.
Experimental Workflows
Signaling Pathway Modulation
PEGylated ligands can influence cellular signaling by altering receptor engagement. The following diagram illustrates a simplified representation of the HGF/MET signaling pathway, which can be modulated by PEGylated HGF antagonists. Aberrant MET signaling is implicated in various cancers.[12]
Conclusion
The strategic use of PEG spacers is a powerful and versatile tool in the field of bioconjugation. By carefully selecting the appropriate PEG linker length and chemistry, researchers can significantly enhance the therapeutic and diagnostic potential of biomolecules. The ability to improve solubility, stability, and pharmacokinetic profiles, while reducing immunogenicity, underscores the critical role of PEG spacers in the development of safer and more effective bioconjugates. As our understanding of the intricate interplay between PEG characteristics and biological performance continues to grow, so too will the opportunities for innovation in drug delivery and molecular diagnostics.
References
- 1. broadpharm.com [broadpharm.com]
- 2. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Bromoacetamido-PEG3-Azide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG3-Azide is a heterobifunctional crosslinker designed for advanced bioconjugation applications. It incorporates three key components:
-
A Bromoacetamide Group: A thiol-reactive functional group that efficiently and selectively reacts with cysteine residues on proteins, peptides, or other thiol-containing molecules to form a highly stable thioether bond.
-
A Triethylene Glycol (PEG3) Spacer: A hydrophilic polyethylene glycol linker that enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.
-
An Azide Group: A bioorthogonal functional group that serves as a handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the precise attachment of a second molecule of interest.
This linker is particularly valuable in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise control over conjugation chemistry and linker stability are paramount.
Principle of Bioconjugation
The bioconjugation strategy using this compound is a two-step sequential process:
Step 1: Thiol-Alkylation. The bromoacetamide group undergoes a nucleophilic substitution reaction with the sulfhydryl group of a cysteine residue. This reaction is highly efficient at neutral to slightly alkaline pH and results in the formation of a robust and irreversible thioether linkage.[][2] This covalent bond is significantly more stable than the thiosuccinimide linkage formed by maleimide-based reagents, which can be susceptible to retro-Michael reactions and deconjugation.[][3]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The terminal azide group on the now-conjugated linker provides a bioorthogonal handle for the second step. In the presence of a copper(I) catalyst, the azide reacts specifically and efficiently with a terminal alkyne on a second molecule (e.g., a cytotoxic drug, a fluorescent probe, or an E3 ligase ligand). This "click" reaction forms a stable triazole ring, covalently linking the two molecules.[4][5] The reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups and aqueous conditions.[4][6]
Key Applications: PROTAC Development
A primary application for this linker is the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[7][8] It consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[9] this compound is ideal for this purpose, allowing a cysteine-containing protein-binding ligand to be coupled first, followed by the "clicking" on of an alkyne-modified E3 ligase ligand.
Caption: PROTACs form a ternary complex to ubiquitinate and degrade target proteins.
Experimental Protocols and Data
Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the two-step bioconjugation process.
Table 1: Thiol-Alkylation Reaction Parameters
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 8.5 | Reaction rate increases with pH. Optimal range balances thiol reactivity with potential off-target reactions.[2][10] |
| Buffer | Phosphate (PBS), HEPES | Avoid amine-containing buffers (e.g., Tris) which can react with the bromoacetamide group. |
| Molar Excess | 5-20 fold excess of linker over protein | Ensures efficient conjugation, especially for less accessible cysteine residues. |
| Temperature | Room Temperature (20-25 °C) | Reaction proceeds efficiently at ambient temperature.[2] |
| Reaction Time | 30 - 120 minutes | Monitor reaction progress by LC-MS to determine optimal time. |
| Stability | High | The resulting thioether bond is highly stable in vivo, with no measurable release in mice over two weeks reported for similar linkers.[] |
Table 2: CuAAC (Click Chemistry) Reaction Parameters
| Parameter | Recommended Value | Notes |
| Catalyst System | CuSO₄, Ligand (THPTA), Reducing Agent (Sodium Ascorbate) | The ligand stabilizes the Cu(I) oxidation state and protects biomolecules.[11] |
| Molar Excess | 2-10 fold excess of alkyne-molecule over azide-protein | Drives the reaction to completion. |
| Solvent | Aqueous Buffer (PBS, etc.), may contain co-solvents (DMSO, DMF) | The reaction is highly compatible with aqueous environments.[4] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically rapid at ambient temperature. |
| Reaction Time | 30 - 60 minutes | High yields are often achieved in under an hour. |
| Efficiency/Yield | >95% | CuAAC is known for being nearly quantitative, with reported conjugation efficiencies often exceeding 95%.[6] |
Detailed Experimental Protocols
Caption: Overall workflow for two-step bioconjugation.
Protocol 1: Cysteine-Targeted Protein Modification
This protocol details the conjugation of the bromoacetamide group to a cysteine residue on a target protein.
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a non-amine-containing buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5).
-
If the target cysteine is part of a disulfide bond, it must first be reduced. Add a 2-5 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent immediately prior to conjugation using a desalting column.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a compatible organic solvent like DMSO.
-
-
Conjugation Reaction:
-
To the reduced, desalted protein solution, add the this compound stock solution to achieve a final 5-20 fold molar excess of linker over the protein.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted bromoacetamide, add a small molecule thiol like L-cysteine or mercaptoethanol to a final concentration of ~10 mM.
-
-
Purification:
-
Remove the excess linker and reaction byproducts by Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or dialysis. The choice of method depends on the scale of the reaction and the properties of the protein conjugate.[12]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-modified molecule onto the azide-functionalized protein conjugate from Protocol 1.
-
Reagent Preparation:
-
Azide-Protein Conjugate: Prepare the purified conjugate from Protocol 1 in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-Molecule: Dissolve the alkyne-containing molecule in DMSO or another compatible solvent to create a stock solution (e.g., 10 mM).
-
Catalyst Premix: Prepare a premixed solution of CuSO₄ and a copper-stabilizing ligand (e.g., THPTA) in water. A typical ratio is 1:5 CuSO₄ to THPTA.
-
Reducing Agent: Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-protein conjugate and the alkyne-molecule (typically 2-10 fold molar excess over the protein).
-
Add the CuSO₄/THPTA catalyst premix to the reaction. A final concentration of 50-250 µM copper is often sufficient.[11]
-
Initiate the reaction by adding the fresh sodium ascorbate solution (final concentration ~1-5 mM).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Purify the final bioconjugate to remove the copper catalyst, excess alkyne-molecule, and other reagents using an appropriate method such as SEC, TFF, or dialysis.
-
Protocol 3: Characterization of the Final Bioconjugate
Confirming the successful synthesis and purity of the final product is a critical step.
-
Mass Spectrometry (LC-MS): Use mass spectrometry to confirm the covalent attachment of both the linker and the second molecule. The observed mass increase should correspond to the masses of the added components.
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to assess purity and confirm an increase in molecular weight compared to the starting protein.
-
Chromatography (HPLC/HIC): Use techniques like Reverse-Phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) to assess the purity of the conjugate and determine the drug-to-antibody ratio (DAR) in ADC applications. These methods can often separate species with different numbers of conjugated molecules.
References
- 2. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Bromoacetamido-PEG3-Azide in PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the target protein entirely. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein (Protein of Interest, POI), and the other recruits an E3 ubiquitin ligase.[1][3] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3]
Application Note: Bromoacetamido-PEG3-Azide as a Versatile PROTAC Linker
Chemical Structure and Properties:
-
Name: this compound
-
Structure: A linear molecule featuring three key components:
-
A Bromoacetamide group: A reactive moiety that specifically forms a stable covalent bond with sulfhydryl/thiol groups (-SH), commonly found in cysteine residues.[6]
-
A Triethylene Glycol (PEG3) spacer: A hydrophilic chain that improves the solubility of the final PROTAC molecule and provides optimal length and flexibility for ternary complex formation.[3][7]
-
An Azide group (N3): A bioorthogonal handle ideal for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4][]
-
Mechanism of Action in PROTAC Synthesis:
This compound is a bifunctional linker that enables a modular and efficient approach to PROTAC synthesis. The synthetic strategy involves two sequential conjugation steps:
-
Thiol-Alkylation: The bromoacetamide group serves as an excellent electrophile for reaction with a nucleophilic thiol group on one of the ligands (either for the POI or the E3 ligase). This reaction proceeds via nucleophilic substitution, where the thiol attacks the carbon bearing the bromine, displacing it to form a stable thioether bond.[6] This method is particularly useful for conjugating to ligands or peptides that incorporate a cysteine residue.
-
Click Chemistry: The azide terminus allows for the attachment of the second ligand, which must be pre-functionalized with an alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC).[][9][10] Click chemistry is renowned for its high yield, mild reaction conditions, and high specificity, making it an ideal ligation method for complex molecules like PROTACs.[][10][11]
Advantages in PROTAC Development:
-
Modular Synthesis: Allows for the rapid assembly of a PROTAC library by combining different POI and E3 ligase ligands.[10]
-
Improved Physicochemical Properties: The integrated PEG3 linker enhances the aqueous solubility and can improve cell permeability of the final PROTAC, which are often challenges in drug development.[3]
-
Versatile Conjugation: Provides two distinct and orthogonal reactive handles, allowing for controlled, stepwise synthesis and minimizing side reactions.
-
Bioorthogonality: The azide group is stable under most biological conditions, ensuring that the click reaction occurs only in the presence of its alkyne partner.[7]
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Protocols
The following protocols describe a representative two-step synthesis of a hypothetical PROTAC ("PROTAC-K") targeting a kinase (functionalized with an alkyne) and recruiting the VHL E3 ligase (functionalized with a thiol).
Protocol 1: Conjugation of VHL Ligand with this compound
This protocol details the reaction between a thiol-containing VHL ligand ((S,R,S)-AHPC-SH) and this compound.
Materials:
-
(S,R,S)-AHPC-SH (VHL ligand with a free thiol)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the thiol-containing VHL ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution to act as a non-nucleophilic base, which will deprotonate the thiol to form the more reactive thiolate.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the linker solution dropwise to the VHL ligand solution while stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable solvent system (e.g., water/acetonitrile) and purify the product (VHL-PEG3-Azide) by reverse-phase preparative HPLC.
-
Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the desired product as a solid.
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
Protocol 2: Synthesis of Final PROTAC-K via CuAAC "Click" Reaction
This protocol describes the copper-catalyzed reaction between the azide-functionalized VHL ligand and an alkyne-modified kinase inhibitor.
Materials:
-
VHL-PEG3-Azide (from Protocol 1)
-
Alkyne-functionalized kinase inhibitor (e.g., Dasatinib-Alkyne)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent system (e.g., DMF/water or t-BuOH/water, 4:1)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the alkyne-functionalized kinase inhibitor (1.0 eq) and VHL-PEG3-Azide (1.05 eq) in the chosen solvent system (e.g., 4:1 DMF/water).
-
In a separate vial, prepare the catalyst solution. Dissolve CuSO4·5H2O (0.1 eq) and THPTA (0.1 eq) in water. Then, add a freshly prepared solution of sodium ascorbate (0.3 eq) in water. The solution should turn a light yellow/orange color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Add the catalyst solution to the solution containing the alkyne and azide components.
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours. Monitor the formation of the final PROTAC product by LC-MS.
-
Once the reaction is complete, dilute the mixture and purify the final PROTAC-K using reverse-phase preparative HPLC.
-
Combine pure fractions and lyophilize to yield the final product.
-
Characterize the final PROTAC-K thoroughly using high-resolution mass spectrometry and NMR to confirm its structure and purity.
PROTAC Synthesis Workflow
Caption: Two-step synthesis workflow for PROTAC-K.
Data Presentation
The efficacy of a newly synthesized PROTAC is evaluated through a series of biochemical and cellular assays. The data below is a representative summary for our hypothetical PROTAC-K.
| Parameter | Description | Value |
| Target Protein | Kinase X | - |
| E3 Ligase | Von Hippel-Lindau (VHL) | - |
| Binding Affinity (POI) | Dissociation constant (Kd) for Kinase X | 25 nM |
| Binding Affinity (E3) | Dissociation constant (Kd) for VHL | 150 nM |
| Ternary Complex Kd | Dissociation constant for the POI-PROTAC-E3 complex | 15 nM |
| DC50 | Concentration for 50% degradation of Kinase X | 10 nM |
| Dmax | Maximum degradation of Kinase X achieved | >95% |
| Cell Line | Human cancer cell line expressing Kinase X | HCT116 |
| Treatment Time | Duration of cell exposure to PROTAC-K | 24 hours |
Example Signaling Pathway Targeted by PROTAC-K
PROTAC-K is designed to degrade a key kinase in the MAPK/ERK pathway, a critical signaling cascade often dysregulated in cancer.
Caption: Inhibition of the MAPK/ERK pathway via PROTAC-mediated degradation of MEK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Cysteine-Specific Protein Labeling with Bromoacetamido-PEG3-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the specific labeling of cysteine residues in proteins using the heterobifunctional linker, Bromoacetamido-PEG3-Azide. This reagent is a valuable tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescently labeled proteins for imaging and interaction studies.
The bromoacetamide moiety of the linker selectively reacts with the thiol group of cysteine residues to form a stable thioether bond. The terminal azide group can then be utilized for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate a molecule of interest (e.g., a drug, a fluorophore, or a biotin tag).
Principle of Cysteine-Specific Labeling and Click Chemistry
The experimental workflow involves a two-step process:
-
Cysteine Alkylation: The bromoacetamide group of this compound reacts with the sulfhydryl group of a cysteine residue on the target protein. This reaction is highly specific for cysteines under controlled pH conditions.
-
Click Chemistry Conjugation: The azide-modified protein is then reacted with an alkyne-containing molecule of interest via a click reaction. This highly efficient and specific reaction forms a stable triazole linkage.
Quantitative Data Summary
While specific quantitative data for the labeling efficiency of this compound is not extensively available in peer-reviewed literature, the efficiency is comparable to other thiol-reactive reagents. The following table summarizes typical reaction conditions and reported efficiencies for bromoacetamides and maleimides, which are commonly used for cysteine-specific labeling. The efficiency of this compound is expected to fall within a similar range and should be determined empirically for each specific protein and reaction condition.
| Reagent Class | Molar Excess (Reagent:Protein) | pH | Temperature (°C) | Incubation Time | Typical Labeling Efficiency | Reference |
| Bromoacetamides | 10-20 fold | 8.0-9.0 | 25 (Room Temp) | 1-4 hours | 70-90% | [1] |
| Maleimides | 10-20 fold | 6.5-7.5 | 25 (Room Temp) | 1-4 hours | 80-95% | [1] |
Note: Labeling efficiency is highly dependent on the accessibility of the cysteine residue, the protein's stability, and the precise reaction conditions. Optimization is recommended for each new protein target.
Experimental Protocols
Protocol for Cysteine-Specific Labeling with this compound
This protocol outlines the general steps for labeling a protein with this compound.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol containing buffer, pH 8.0-8.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Desalting column or dialysis cassette for purification
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add TCEP to a final concentration of 1-5 mM and incubate for 30-60 minutes at room temperature.
-
Crucially, remove the TCEP before adding the bromoacetamide reagent using a desalting column or dialysis.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM to consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Azide-Labeled Protein:
-
Remove excess labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 3.1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Reducing Agent: Sodium ascorbate
-
Copper(I)-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column or dialysis cassette for purification
-
Anhydrous DMSO
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-10 µM) and the alkyne-containing molecule (1.5-5 molar excess over the protein).
-
Add the copper(I)-stabilizing ligand to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 0.5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the catalyst and excess reagents by size-exclusion chromatography or dialysis.
-
Characterization of Labeled Proteins
The success of the labeling can be confirmed by several methods:
-
Mass Spectrometry (MS): The most definitive method to confirm labeling is to measure the mass of the protein before and after labeling. An increase in mass corresponding to the mass of the this compound linker (and the subsequent clicked molecule) confirms successful conjugation.
-
SDS-PAGE: If the clicked molecule is a fluorescent dye, the labeled protein can be visualized by in-gel fluorescence. A band corresponding to the molecular weight of the protein that is also fluorescent confirms labeling.
-
UV-Vis Spectroscopy: If a chromophore is attached, the degree of labeling can be estimated by measuring the absorbance of the protein (at 280 nm) and the chromophore at its specific maximum absorbance wavelength.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling | Inaccessible cysteine residues | - Ensure the cysteine is solvent-exposed. Consider protein denaturation/renaturation if the native structure is not required. |
| Re-oxidation of thiols | - Ensure complete removal of reducing agents before adding the bromoacetamide. Work quickly after the reduction step. | |
| Incorrect pH | - Bromoacetamides react optimally at a slightly alkaline pH (8.0-8.5). Ensure the buffer pH is correct. | |
| Low click chemistry yield | Inactive catalyst | - Prepare the sodium ascorbate solution fresh. Ensure the copper sulfate solution is not old. |
| Presence of chelators | - Avoid buffers containing EDTA or other copper chelators. | |
| Insufficient alkyne reagent | - Increase the molar excess of the alkyne-containing molecule. | |
| Protein precipitation | High concentration of organic solvent | - Keep the final concentration of DMSO from the reagent stock solutions below 10% (v/v). |
| Protein instability | - Optimize buffer conditions (e.g., add stabilizing excipients). Perform the reaction at a lower temperature (4°C). |
References
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the covalent conjugation of molecules.[1][2][3] This protocol is particularly valuable in drug development and bioconjugation, where the attachment of polyethylene glycol (PEG) linkers to biomolecules can enhance their solubility, stability, and pharmacokinetic profiles.[4][5] The reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide functional group, catalyzed by a copper(I) species.[1][2] This document provides detailed application notes and experimental protocols for performing CuAAC with azide-PEG linkers.
Core Concepts and Advantages
The CuAAC reaction is favored for bioconjugation due to several key advantages:
-
High Specificity and Bioorthogonality: Azide and alkyne groups are largely absent in biological systems, ensuring that the reaction proceeds with high specificity and minimal side reactions with native functional groups.[1]
-
Mild Reaction Conditions: The reaction can be performed in aqueous buffers at room temperature and a physiological pH range, which is crucial for maintaining the integrity of sensitive biomolecules like proteins and antibodies.[1][2]
-
High Yields and Favorable Kinetics: CuAAC reactions are known for their high yields and rapid reaction rates, often reaching completion within an hour at room temperature.[2][6]
-
Stable Triazole Linkage: The resulting 1,2,3-triazole ring is a robust and metabolically stable linker, resistant to enzymatic and hydrolytic cleavage.[7][8]
Experimental Workflow Overview
The general workflow for a copper-catalyzed click chemistry reaction involving an azide-PEG linker and an alkyne-functionalized molecule is depicted below.
Caption: General experimental workflow for CuAAC with azide-PEG linkers.
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by several factors, including the choice of catalyst, ligand, and reaction conditions. The following table summarizes quantitative data from various studies.
| Target Molecule | Alkyne Partner | Azide-PEG Partner | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| Coumarin | mPEG-alkyne | Azide-coumarin | Copper(II) acetate | 130 bar, 35 °C, 24 h (in scCO2) | 82.32 | [9][10] |
| Coumarin | mPEG-alkyne | Azide-coumarin | Copper(II) acetate | 130 bar, 35 °C, 48 h (in scCO2) | 87.14 | [10] |
| Resorcinarene | Octaethynylcalix[11]resorcinarene | Azido-functionalized molecules | CuBr/PMDETA in DMF | 24 h | 40-75 | [12] |
| Resorcinarene | Tetraethynylcalix[11]arene | PEG-functionalized azide | CuBr/PMDETA in DMF | 48 h, 40 °C | 84 | [13] |
| General Bioconjugation | Biomolecule-alkyne | Cargo-azide | CuSO4/THPTA/Sodium Ascorbate | Room temperature, 1-2 h | Near-quantitative | [6] |
Detailed Experimental Protocols
Protocol 1: General Bioconjugation with a Water-Soluble Ligand (THPTA)
This protocol is adapted for the conjugation of an alkyne-functionalized biomolecule with an azide-PEG linker in an aqueous environment.[14][15][16] The use of a water-soluble ligand like THPTA helps to stabilize the Cu(I) catalyst and minimize potential damage to the biomolecule.[16]
Materials:
-
Alkyne-functionalized biomolecule
-
Azide-PEG linker
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography columns)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a final concentration of approximately 1-10 mg/mL (or a molar concentration of at least 10 µM).
-
Dissolve the azide-PEG linker in the reaction buffer. A 2 to 10-fold molar excess over the alkyne is recommended.[15]
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO4 stock solution and the THPTA stock solution in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM THPTA).[15]
-
Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.
-
-
Reaction Assembly:
-
In a reaction tube, combine the alkyne-functionalized biomolecule solution and the azide-PEG linker solution.
-
Add the prepared catalyst premix to the reaction mixture. The final concentration of CuSO4 is typically in the range of 50-250 µM.[15]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.[15]
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.
-
-
Purification:
-
Purify the PEGylated product from the excess reagents and catalyst components. Size-exclusion chromatography (SEC) is a common method for separating the larger PEGylated biomolecule from smaller molecules.[4][] Ion-exchange chromatography (IEX) can also be effective, as the PEG chains can alter the surface charge of the biomolecule.[4][]
-
Protocol 2: Click Chemistry for Labeling Oligonucleotides
This protocol provides a method for labeling alkyne-modified oligonucleotides with an azide-PEG-functionalized reporter molecule (e.g., a fluorescent dye).[16]
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-PEG-reporter molecule
-
CuSO4 stock solution (20 mM)
-
THPTA stock solution (100 mM)
-
Sodium ascorbate stock solution (300 mM, freshly prepared)
-
Nuclease-free water
Procedure:
-
To the alkyne-modified oligonucleotide solution, add a 4-50 fold excess of the azide-PEG-reporter molecule.[16]
-
Prepare the catalyst by incubating CuSO4 and THPTA in a 1:2 molar ratio for several minutes.[16]
-
Add 25 equivalents of the THPTA/CuSO4 complex to the oligonucleotide solution.[16]
-
Add 40 equivalents of sodium ascorbate to initiate the reaction.[16]
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[16]
-
Purify the labeled oligonucleotide using methods such as ethanol precipitation.[16]
Signaling Pathway and Application Visualization
CuAAC with azide-PEG linkers is instrumental in the development of Antibody-Drug Conjugates (ADCs). The following diagram illustrates the logical relationship in creating an ADC and its subsequent mechanism of action.
Caption: Logical workflow of ADC synthesis and its mechanism of action.
Conclusion
Copper-catalyzed click chemistry with azide-PEG linkers is a powerful and reliable method for the synthesis of well-defined bioconjugates. The protocols and data presented here provide a comprehensive guide for researchers in drug development and related fields to effectively utilize this technology. The mild reaction conditions, high specificity, and stability of the resulting linkage make it an invaluable tool for creating next-generation therapeutics and research probes.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. adcreview.com [adcreview.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide–alkyne cycloaddition (CuAAC) “click” chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Bromoacetamido-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, solubility, and efficacy. Bromoacetamido-PEG3-Azide is a versatile heterobifunctional linker that offers several advantages in ADC development.
This document provides detailed application notes and protocols for the development of ADCs using this compound. It covers the principles of this linker's chemistry, a step-by-step experimental workflow, methods for characterization, and illustrative data on the impact of PEGylation on ADC properties.
Properties of this compound:
This compound is a crosslinking reagent featuring three key components:
-
Bromoacetamido Group: This functional group reacts specifically with thiol (sulfhydryl) groups, such as those found in the cysteine residues of antibodies. This allows for site-specific conjugation to engineered or reduced antibodies.
-
PEG3 Spacer: The short polyethylene glycol (PEG) chain, consisting of three ethylene glycol units, is hydrophilic. This property helps to increase the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. The PEG spacer can also improve the pharmacokinetic properties of the ADC by increasing its hydrodynamic volume, potentially leading to a longer circulation half-life.[1]
-
Azide Group: The terminal azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2] The azide can react with an alkyne-modified cytotoxic payload via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[3][4]
Experimental Workflow for ADC Synthesis
The development of an ADC using this compound typically follows a two-stage process: first, the linker is conjugated to the antibody, and second, the cytotoxic payload is attached to the antibody-linker complex.
Detailed Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4
Procedure:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact ratio may need to be optimized to achieve the desired number of free thiols per antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, remove the excess TCEP by passing the solution through a desalting column equilibrated with reaction buffer.
-
Collect the fractions containing the reduced antibody. The concentration can be determined by measuring the absorbance at 280 nm.
Protocol 2: Conjugation of this compound to the Reduced Antibody
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction buffer: PBS with 1 mM EDTA, pH 7.4
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
To the reduced antibody solution, add a 5-10 fold molar excess of the this compound stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
Purify the resulting antibody-linker conjugate (mAb-PEG3-Azide) using a desalting column or size-exclusion chromatography to remove unreacted linker.
Protocol 3: Payload Conjugation via Click Chemistry (SPAAC)
This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) for attaching an alkyne-modified payload. SPAAC is a copper-free click chemistry reaction.[4]
Materials:
-
mAb-PEG3-Azide conjugate from Protocol 2
-
Alkyne-modified cytotoxic payload (e.g., DBCO-payload)
-
Anhydrous DMSO
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Prepare a stock solution of the alkyne-modified payload in DMSO (e.g., 10 mM).
-
Add a 3-5 fold molar excess of the alkyne-payload solution to the mAb-PEG3-Azide conjugate.
-
Incubate the reaction for 4-16 hours at room temperature or 4°C. The reaction progress can be monitored by LC-MS.
-
Upon completion, purify the final ADC using size-exclusion chromatography or hydrophobic interaction chromatography (HIC) to remove excess payload and other impurities.
ADC Characterization
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including:
-
Hydrophobic Interaction Chromatography (HIC): This is a common and robust method for determining the distribution of different drug-loaded species.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the average DAR can be calculated.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise determination of the DAR.
In Vitro Stability Assays
The stability of the ADC in circulation is crucial to minimize off-target toxicity.
Plasma Stability Assay Protocol:
-
Incubate the purified ADC in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analyze the samples by HIC-HPLC or LC-MS to determine the amount of intact ADC and the presence of released payload.
In Vitro Cytotoxicity Assay
The potency of the ADC is assessed using in vitro cell-based assays. The MTT assay is a common method to measure cell viability.[5][6][7]
MTT Assay Protocol:
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload.
-
Incubate the cells for 72-120 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Data Presentation
The following tables provide illustrative quantitative data on the impact of PEGylation on ADC properties, based on general trends observed in the literature.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative)
| Linker | ADC Model | Animal Model | Key PK Parameter | Result |
| No PEG | Anti-HER2 MMAE ADC | Mouse | Clearance | High |
| Short (PEG2-PEG4) | Anti-HER2 MMAE ADC | Mouse | Clearance | Moderately Reduced |
| Intermediate (PEG3) | Anti-HER2 MMAE ADC | Mouse | Clearance | Significantly Reduced |
| Long (PEG8-PEG12) | Anti-HER2 MMAE ADC | Mouse | Clearance | Substantially Reduced |
Table 2: Effect of PEG Linker Length on In Vitro Efficacy (Illustrative)
| Linker | ADC Model | In Vitro Model | Key Efficacy Metric (IC50) | Result |
| No PEG | Anti-HER2 MMAE ADC | HER2+ Cell Line | IC50 | Highly Potent |
| Short (PEG2-PEG4) | Anti-HER2 MMAE ADC | HER2+ Cell Line | IC50 | Potent |
| Intermediate (PEG3) | Anti-HER2 MMAE ADC | HER2+ Cell Line | IC50 | Potent |
| Long (PEG8-PEG12) | Anti-HER2 MMAE ADC | HER2+ Cell Line | IC50 | Moderately Potent |
Signaling Pathways and ADC Action
The efficacy of an ADC is dependent on its ability to internalize upon binding to its target antigen on the cancer cell surface and release its cytotoxic payload. The choice of target antigen is therefore critical and is often a receptor involved in key signaling pathways that drive tumor growth and survival.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other cancers.[8][9] HER2 activation leads to the initiation of downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which promote cell proliferation, survival, and invasion.[10][11]
An anti-HER2 ADC binds to the HER2 receptor, is internalized, and releases its cytotoxic payload inside the cancer cell, leading to cell death.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another member of the ErbB family of receptor tyrosine kinases and is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer, colorectal cancer, and head and neck cancer.[][13][14] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for tumor cell growth and proliferation.[15]
ADCs targeting EGFR can deliver cytotoxic agents specifically to EGFR-expressing tumor cells, offering a promising therapeutic strategy.
Conclusion
This compound is a valuable tool for the development of next-generation ADCs. Its well-defined chemical properties allow for a controlled and reproducible conjugation process, while the integrated PEG spacer can enhance the physicochemical and pharmacokinetic properties of the resulting ADC. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the design, synthesis, and evaluation of novel ADC candidates. Careful optimization of each step, from antibody modification to final ADC characterization, is essential for the successful development of a safe and effective therapeutic.
References
- 1. purepeg.com [purepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers [frontiersin.org]
- 13. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 14. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]
- 15. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Alkylation of Peptides with Bromoacetamide Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-alkylation is a fundamental chemical modification technique used to covalently modify the sulfhydryl group of cysteine residues within peptides and proteins. Bromoacetamide reagents are effective electrophilic compounds that readily and specifically react with the nucleophilic thiol group of cysteine residues via an SN2 reaction. This modification is critical in various applications, including proteomics, drug development, and bioconjugation. In proteomics, alkylation prevents the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and quantification by mass spectrometry. In drug development, the irreversible nature of this reaction is harnessed to design covalent inhibitors that target cysteine residues in the active sites of enzymes. These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the thiol-alkylation of peptides using bromoacetamide reagents.
Principle of the Reaction
The primary reaction involves the nucleophilic attack of the thiolate anion (deprotonated form of the cysteine thiol group) on the electrophilic α-carbon of the bromoacetamide. This results in the formation of a stable thioether bond and the displacement of a bromide ion. The reaction rate is highly dependent on the pH of the solution, as a more alkaline environment promotes the deprotonation of the thiol group, increasing its nucleophilicity.
Data Presentation
Table 1: Comparison of Common Thiol-Alkylating Reagents
| Reagent | Relative Reactivity with Cysteine (pH ~7-8) | Bond Type | Key Features |
| Bromoacetamide | High (Comparable to Iodoacetamide)[1] | Thioether | Effective and commonly used for irreversible alkylation. |
| Iodoacetamide | High[1] | Thioether | Very common, highly reactive, but can be light-sensitive. |
| Chloroacetamide | Moderate | Thioether | Less reactive than bromo- and iodoacetamide, may require longer reaction times or higher temperatures. |
| N-ethylmaleimide (NEM) | Very High | Thioether (via Michael addition) | Rapid reaction kinetics, but the resulting bond can be less stable under certain conditions.[2] |
Table 2: Factors Influencing the Efficiency of Thiol-Alkylation with Bromoacetamide
| Factor | Effect on Reaction | Recommendation |
| pH | The reaction rate significantly increases at alkaline pH (typically > 8.0) due to the deprotonation of the thiol group to the more reactive thiolate anion.[3] | For optimal cysteine selectivity, maintain a pH between 7.5 and 8.5. Higher pH can increase the reactivity of other nucleophilic residues, leading to side reactions.[3] |
| Temperature | Higher temperatures increase the reaction kinetics.[4] | Reactions are typically performed at room temperature (20-25°C) or 37°C.[4] Elevated temperatures can increase the rate of side reactions. |
| Reagent Concentration | A molar excess of bromoacetamide is generally used to ensure complete alkylation. | A 1.5 to 2-fold molar excess over the thiol concentration is a good starting point to maximize target modification while minimizing off-target reactions.[3] |
| Reaction Time | Sufficient time is required for the reaction to go to completion. | Typical reaction times range from 15 to 60 minutes.[2] Time-course experiments are recommended to determine the optimal duration for a specific peptide. |
Table 3: Potential Side Reactions of Bromoacetamide with Amino Acid Residues
| Amino Acid Residue | Reactivity Relative to Cysteine | Comments |
| Histidine | Lower | The imidazole ring can be alkylated, especially at higher pH. |
| Lysine | Lower | The primary amine of the side chain can be alkylated, particularly at higher pH. |
| Methionine | Lower | The thioether side chain can be alkylated. |
| N-terminus | Lower | The free α-amino group of the peptide can be a site of modification. |
Experimental Protocols
Protocol 1: In-Solution Thiol-Alkylation of a Peptide for Mass Spectrometry Analysis
This protocol describes the reduction and alkylation of a cysteine-containing peptide in solution prior to enzymatic digestion and mass spectrometry analysis.
Materials:
-
Cysteine-containing peptide
-
Denaturation Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock solution
-
Alkylation Reagent: 0.5 M Bromoacetamide stock solution (prepare fresh and protect from light)
-
Quenching Solution: 1 M DTT stock solution
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Sequencing-grade trypsin
-
Formic acid
-
C18 desalting spin column
Procedure:
-
Denaturation and Reduction:
-
Dissolve the peptide sample in Denaturation Buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the freshly prepared 0.5 M Bromoacetamide solution to a final concentration of 20 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching:
-
Add DTT to a final concentration of 20 mM to quench any excess bromoacetamide.
-
Incubate for 15 minutes at room temperature.
-
-
Digestion:
-
Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:peptide) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol 2: Irreversible Inhibition of a Cysteine Protease (Papain) with Bromoacetamide
This protocol provides a method to assess the inhibitory effect of bromoacetamide on the activity of papain, a cysteine protease.
Materials:
-
Papain enzyme
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT (for activation)
-
Substrate Solution: Nα-Benzoyl-L-arginine ethyl ester (BAEE) in water
-
Bromoacetamide stock solution (in a suitable solvent like DMSO or water)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 253 nm
Procedure:
-
Enzyme Activation:
-
Prepare a working solution of papain in Assay Buffer. The DTT in the buffer will activate the enzyme by reducing the active site cysteine.
-
Incubate for 15 minutes at 37°C.
-
-
Inhibition Reaction:
-
In a 96-well plate, add a fixed amount of activated papain to wells containing increasing concentrations of bromoacetamide (e.g., 0-100 µM). Include a control well with no inhibitor.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for the alkylation reaction.
-
-
Activity Assay:
-
Initiate the enzymatic reaction by adding the BAEE Substrate Solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 253 nm over time using a microplate reader. The rate of BAEE hydrolysis is proportional to papain activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of remaining papain activity against the bromoacetamide concentration.
-
Determine the IC50 value, which is the concentration of bromoacetamide that causes 50% inhibition of the enzyme activity.
-
Visualizations
Caption: Experimental workflow for peptide analysis using thiol-alkylation.
Caption: Inhibition of the NF-κB signaling pathway by bromoacetamide.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Covalent Labeling of Proteins with Bromoacetamido-PEG3-Azide for Bio-imaging
Introduction
The precise and efficient labeling of proteins is fundamental for understanding their function, localization, and interactions within complex biological systems. Bromoacetamido-PEG3-Azide is a hetero-bifunctional crosslinking reagent designed for the two-step labeling of proteins. This reagent features a bromoacetamide group for covalent attachment to proteins and a terminal azide group that serves as a handle for bioorthogonal "click chemistry".
The labeling strategy involves two main stages. First, the bromoacetamide moiety reacts with nucleophilic residues on the protein, primarily the thiol group of cysteine, via an alkylation reaction to form a stable thioether bond.[1][2] This step covalently links the PEG3-azide moiety to the protein. The polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[3][4]
In the second stage, the azide-modified protein is reacted with a probe containing a terminal alkyne, such as a fluorescent dye, through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[5][6][7][8] This reaction is highly specific, efficient, and can be performed under biocompatible conditions, resulting in a stably labeled protein ready for downstream imaging applications.[9][10] This two-step approach provides modularity and flexibility in choosing the desired imaging probe.
Principle of the Method
The overall process relies on two distinct chemical reactions:
-
Cysteine Alkylation: The bromoacetamide group is an electrophilic warhead that specifically targets the nucleophilic thiol group of cysteine residues on the protein surface.[1] This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group introduced onto the protein serves as a bioorthogonal handle. It does not react with any native functional groups within the cell.[9] In the presence of a Copper(I) catalyst, the azide undergoes a highly efficient cycloaddition reaction with a terminal alkyne-functionalized imaging probe (e.g., a fluorophore) to form a stable triazole linkage.[7][8]
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with this compound
This protocol details the steps for labeling a purified protein containing accessible cysteine residues.
Materials:
-
Purified protein of interest (1-10 mg/mL)
-
This compound (Store stock solution at -20°C)
-
Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 8.0, containing 2 mM EDTA
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (for reduction of disulfide bonds, if necessary)
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Desalting column (e.g., PD-10) or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the purified protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add TCEP to a final concentration of 1-5 mM. Incubate for 30-60 minutes at room temperature.
-
Note: If TCEP was used, it must be removed before adding the labeling reagent. Perform a buffer exchange using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 5 to 20-fold molar excess over the protein. The optimal ratio should be determined empirically for each protein.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid protein denaturation.[1]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching reagent (DTT or L-cysteine) to a final concentration of 10-50 mM to consume any unreacted bromoacetamide reagent.[11]
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Purify the azide-labeled protein from excess labeling and quenching reagents. This can be achieved by size-exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[11]
-
-
Verification of Labeling (Optional):
-
The successful incorporation of the azide tag can be confirmed by mass spectrometry. The mass of the labeled protein will increase by the mass of the this compound moiety minus the mass of HBr.[1]
-
Protocol 2: Fluorescent Labeling via Click Chemistry (CuAAC)
This protocol describes the attachment of an alkyne-containing fluorescent dye to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1) in a copper-free buffer (e.g., PBS or Tris, pH 7.4)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-Cy5)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing Agent: Sodium Ascorbate (e.g., 100 mM in water, freshly prepared) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Reaction Components:
-
In a microcentrifuge tube, add the azide-labeled protein to a final concentration of 1-5 mg/mL.
-
Prepare a 1-10 mM stock solution of the alkyne-fluorophore in DMSO.
-
-
Click Reaction Assembly:
-
Add the alkyne-fluorophore to the protein solution at a 5 to 10-fold molar excess.
-
Add CuSO₄ to a final concentration of 100-200 µM.
-
Add the copper-reducing agent, Sodium Ascorbate, to a final concentration of 1-2 mM. Note: Always add the copper and reducing agent last.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of Fluorescently Labeled Protein:
-
Remove excess fluorophore and reaction components by passing the reaction mixture through a desalting column or by extensive dialysis against a storage buffer of choice (e.g., PBS, pH 7.4).
-
-
Analysis and Quantification:
-
The final labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning to visualize the labeled protein.
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its specific excitation maximum.[12]
-
Data Presentation
Table 1: Quantitative Parameters for Protein Labeling Workflow
This table summarizes typical reaction parameters and expected outcomes for the two-stage labeling process. Actual values may vary depending on the specific protein and reagents used.
| Parameter | Stage 1: Cysteine Labeling | Stage 2: Click Chemistry | Notes |
| Reagent Molar Excess | 5-20x over protein | 5-10x over azide-protein | Higher excess can increase efficiency but may also lead to non-specific labeling. |
| Reaction pH | 7.5 - 8.5 | 7.0 - 8.0 | Bromoacetamide reactivity is pH-dependent; CuAAC is tolerant of a wide pH range.[9] |
| Incubation Time | 1-4 hours at RT | 1-2 hours at RT | Longer times may be needed for less reactive cysteines. |
| Typical Efficiency | 70-95% | >90% | Labeling efficiency is highly dependent on cysteine accessibility. Click chemistry is generally very efficient.[13] |
| Key Reagents | This compound, TCEP (optional), DTT (quencher) | Alkyne-fluorophore, CuSO₄, Sodium Ascorbate | Use of a copper ligand like THPTA can improve reaction efficiency and reduce protein damage. |
Mandatory Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for two-step protein labeling.
Caption: Reaction pathway for protein modification.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound, CAS 940005-81-2 | AxisPharm [axispharm.com]
- 4. This compound, 940005-81-2 | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromoacetamido-PEG3-Azide Reaction with Free Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG3-Azide is a heterobifunctional linker designed for the sequential conjugation of molecules. It features two distinct reactive moieties: a bromoacetamide group for selective reaction with free thiols (sulfhydryl groups, -SH), and an azide group for subsequent modification via "click chemistry." The inclusion of a hydrophilic three-unit polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance, making it an invaluable tool in bioconjugation, drug delivery, and proteomics.
The bromoacetamide group reacts with the thiol of a cysteine residue through a nucleophilic substitution reaction, forming a stable thioether bond.[1] This reaction is highly specific for thiols under controlled pH conditions. The terminal azide group remains available for reaction with an alkyne-containing molecule through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), providing a versatile method for creating complex bioconjugates such as antibody-drug conjugates (ADCs) or PROTACs.[2][3]
Reaction Mechanism and Specificity
The conjugation of this compound to a free thiol proceeds via an alkylation reaction. The nucleophilic sulfur atom of the thiol group attacks the carbon atom bearing the bromine, displacing the bromide leaving group and forming a stable C-S thioether bond.
Key characteristics of the bromoacetamide-thiol reaction:
-
pH Dependence: The reaction rate is pH-dependent. While the reaction can proceed at neutral pH, it is generally more efficient at a slightly alkaline pH (typically pH 8.0-9.0). This is because a higher pH favors the deprotonation of the thiol group to the more nucleophilic thiolate anion.
-
Stability: The resulting thioether bond is highly stable and irreversible under typical physiological conditions.[4]
-
Selectivity: At a pH range of 8.0-8.5, the bromoacetamide group shows good selectivity for thiol groups over other nucleophilic groups like amines. However, at higher pH values, reactivity with amines can occur.
Comparison of Thiol-Reactive Chemistries
The choice of thiol-reactive chemistry is critical for successful bioconjugation. Below is a comparison of bromoacetamide with another commonly used thiol-reactive moiety, maleimide.
| Feature | Bromoacetamide | Maleimide |
| Reaction Type | Nucleophilic Substitution | Michael Addition |
| Optimal pH | 8.0 - 9.0 | 6.5 - 7.5 |
| Bond Stability | Highly Stable Thioether | Thioether (can undergo retro-Michael reaction) |
| Selectivity | Good for thiols, potential for amine reactivity at high pH | Highly selective for thiols at optimal pH |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a thiol-containing protein or peptide. Optimization of reaction conditions, including stoichiometry, concentration, pH, and incubation time, is recommended for each specific application.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol describes the steps for labeling a protein with a free cysteine residue.
Materials:
-
Protein containing at least one free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol containing buffer, pH 8.0
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent by buffer exchange using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagent and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[5]
-
Monitor the purification by measuring the absorbance at 280 nm (for the protein).
-
Pool the fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
-
Protocol 2: Subsequent "Click Chemistry" Reaction
This protocol outlines the general steps for reacting the azide-functionalized protein with an alkyne-containing molecule via CuAAC.
Materials:
-
Azide-functionalized protein from Protocol 1
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent for copper: Sodium ascorbate
-
Copper chelator/ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and the ligand in an appropriate solvent.
-
-
Click Reaction:
-
In a reaction tube, combine the azide-functionalized protein and a 5- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.
-
Add the ligand to the reaction mixture.
-
Add the CuSO₄ and sodium ascorbate to initiate the reaction. A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the final conjugate using appropriate chromatography techniques (SEC, IEX, or affinity chromatography).
-
Characterize the final product using SDS-PAGE, mass spectrometry, and functional assays as required.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for thiol-reactive conjugations. Note that optimal conditions should be determined empirically for each specific system.
| Parameter | Bromoacetamide-Thiol Reaction | Reference |
| pH | 8.0 - 9.0 | General knowledge |
| Molar Excess of Reagent | 10 - 20 fold | General protocol |
| Reaction Time | 2 - 4 hours at RT; overnight at 4°C | General protocol |
| Temperature | 4 - 25 °C | General protocol |
| Typical Isolated Yield | 40 - 60% | [6] |
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with a free thiol.
Experimental Workflow
Caption: Workflow for protein conjugation with this compound.
Logical Relationship for Dual Functionalization
Caption: Dual functionalization using this compound.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel approach to the site-selective dual labelling of a protein via chemoselective cysteine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Contemporary Approaches for Site‐Selective Dual Functionalization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing PEG3-Azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. SPAAC is a powerful, copper-free click chemistry technique ideal for biocompatible and chemoselective ligation, and the incorporation of a hydrophilic triethylene glycol (PEG3) spacer can enhance the solubility and reduce steric hindrance of the conjugated molecules.[1][2]
Introduction to SPAAC with PEG3-Azide
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide.[3][] This reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[5] The use of PEG3-Azide introduces a short, hydrophilic polyethylene glycol linker, which can improve the aqueous solubility of labeled molecules and minimize aggregation.[2][6] This is particularly advantageous in bioconjugation, such as antibody-drug conjugation, cell surface labeling, and protein modification, where maintaining the native conformation and function of biomolecules is critical.[1][7]
Key Features of SPAAC:
-
Biocompatible: The reaction is copper-free, avoiding the cytotoxicity associated with the more traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]
-
Mild Reaction Conditions: SPAAC proceeds efficiently at physiological pH and temperature.[5]
-
High Specificity: The azide and cyclooctyne groups are highly selective for each other and do not react with other functional groups found in biological systems.[5][8]
-
Fast Kinetics: The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid covalent bond formation.[3][9]
Quantitative Data
The reaction kinetics of SPAAC are typically described by second-order rate constants, which depend on the specific cyclooctyne and azide used. While specific kinetic data for PEG3-Azide is not extensively published, the rates are primarily influenced by the structure of the cyclooctyne. The following table summarizes representative second-order rate constants for the reaction of various cyclooctynes with benzyl azide, which can serve as a general guide.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ (with Benzyl Azide) | Reference |
| Dibenzocyclooctyne | DIBO | ~0.057 | [10] |
| Dibenzoazacyclooctyne | DIBAC/DBCO | ~0.3 - 1.0 | [11] |
| Bicyclononyne | BCN | ~0.06 - 0.1 | [11] |
| Biarylazacyclooctynone | BARAC | ~3.3 | [11] |
Experimental Protocols
Handling and Storage of PEG3-Azide Reagents
Proper handling and storage of PEG3-Azide and its derivatives are crucial for maintaining their reactivity.
-
Storage: Store azide-containing reagents at -20°C, protected from light and moisture.[1][12]
-
Handling: For reactions, use freshly prepared solutions in anhydrous solvents like DMSO or DMF for optimal stability.[1] Avoid buffers containing sodium azide, as it will compete with the PEG3-Azide in the reaction.[2]
Protocol 1: Antibody-Drug Conjugation using SPAAC
This protocol describes the conjugation of a cytotoxic drug functionalized with a strained cyclooctyne (e.g., DBCO) to an antibody that has been modified to contain an azide group via a PEG3 linker.
Workflow for Antibody-Drug Conjugation
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).
Materials:
-
Antibody of interest
-
NHS-PEG3-Azide (or other suitable PEG3-Azide linker for antibody modification)
-
DBCO-functionalized cytotoxic drug
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Antibody Modification with PEG3-Azide: a. Prepare the antibody in PBS at a concentration of 1-10 mg/mL. b. Prepare a 10 mM stock solution of NHS-PEG3-Azide in anhydrous DMSO. c. Add a 10-20 fold molar excess of the NHS-PEG3-Azide solution to the antibody solution. The final DMSO concentration should be below 10% (v/v) to avoid antibody denaturation. d. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. e. Remove the excess, unreacted NHS-PEG3-Azide using a desalting column equilibrated with PBS.
-
SPAAC Ligation: a. Prepare a 10 mM stock solution of the DBCO-functionalized drug in anhydrous DMSO. b. To the azide-modified antibody solution, add a 3-5 fold molar excess of the DBCO-drug solution. c. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[13] The reaction progress can be monitored by measuring the decrease in DBCO absorbance at approximately 310 nm.[14][15] d. After the incubation, remove the excess DBCO-drug by size-exclusion chromatography or dialysis.
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry. b. Assess the purity and integrity of the final ADC by SDS-PAGE and size-exclusion chromatography. c. Evaluate the binding affinity and cytotoxic activity of the ADC in relevant cellular assays.
Protocol 2: Cell Surface Labeling via Metabolic Incorporation
This protocol describes the labeling of cell surface glycans with PEG3-Azide followed by SPAAC with a DBCO-functionalized fluorescent dye for visualization.
Workflow for Cell Surface Labeling
Caption: Workflow for metabolic labeling and imaging of cells.
Materials:
-
Mammalian cells in culture
-
Azido sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)
-
DBCO-PEG3-Fluorophore (e.g., DBCO-PEG3-FITC)
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
BSA for blocking
Procedure:
-
Metabolic Labeling: a. Seed cells in a suitable culture plate and allow them to adhere overnight. b. The next day, replace the medium with fresh medium containing 25-50 µM of the azido sugar. c. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide groups into cell surface glycans.[16]
-
SPAAC Labeling: a. After incubation, wash the cells three times with PBS to remove unincorporated azido sugar.[16] b. Prepare a 5-20 µM solution of the DBCO-PEG3-Fluorophore in PBS or cell culture medium. c. Add the DBCO-PEG3-Fluorophore solution to the cells and incubate for 30-60 minutes at 37°C. d. Wash the cells three times with PBS to remove the excess fluorescent probe.
-
Fixation and Imaging: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. (Optional) Permeabilize the cells if intracellular targets are of interest. d. (Optional) Block with 1% BSA in PBS for 30 minutes. e. Mount the cells and visualize them using fluorescence microscopy or analyze by flow cytometry.
Protocol 3: Site-Specific Protein Modification
This protocol outlines the modification of a protein containing a non-canonical amino acid with an azide group, followed by SPAAC with a DBCO-functionalized molecule (e.g., biotin, PEG).
Workflow for Site-Specific Protein Modification
References
- 1. N-NHS-PEG3-N-bisPEG3-azide, CAS 2182602-16-8 | AxisPharm [axispharm.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 9. jcmarot.com [jcmarot.com]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
Site-Specific Protein Modification Using Bromoacetamido-PEG3-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern biopharmaceutical research and development, enabling the creation of precisely engineered protein conjugates with enhanced therapeutic properties, novel functionalities, or advanced diagnostic capabilities. Bromoacetamido-PEG3-Azide is a heterobifunctional linker that offers a powerful tool for achieving such precise modifications. This molecule contains two distinct reactive moieties: a bromoacetamide group for covalent attachment to thiol-containing residues (cysteine) on a protein, and an azide group for subsequent bioorthogonal "click" chemistry reactions. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
This document provides detailed application notes and protocols for the use of this compound in site-specific protein modification, with a focus on its application in the construction of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties and Mechanism of Action
This compound is a versatile reagent that facilitates a two-step conjugation strategy.
-
Bromoacetamide Moiety: This functional group reacts specifically with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is most efficient at a pH range of 7.5-8.5. The bromoacetamide group offers a stable alternative to maleimides for thiol-specific conjugation.
-
PEG3 Spacer: The short polyethylene glycol chain increases the hydrophilicity of the linker and the resulting conjugate, which can improve solubility and reduce aggregation. It also provides spatial separation between the protein and the azide group, minimizing potential steric hindrance in subsequent reactions.
-
Azide Moiety: The terminal azide group is a bioorthogonal handle that can be used for "click" chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the efficient and specific attachment of a second molecule of interest, such as a cytotoxic drug, a fluorescent probe, or a ligand for an E3 ubiquitin ligase.
Applications
The unique properties of this compound make it suitable for a range of applications in protein science and drug development:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic payloads to antibodies is crucial for developing effective and safe ADCs. By targeting engineered or accessible cysteine residues, this linker enables the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
-
PROTACs: PROTACs are bifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. This compound can be used to link a target protein-binding ligand to an E3 ligase-binding ligand, forming the core structure of a PROTAC.
-
Fluorescent Labeling and Imaging: The azide handle allows for the attachment of fluorescent probes via click chemistry, enabling the specific labeling of proteins for imaging studies in cells or tissues.
-
Surface Immobilization: Proteins modified with this linker can be immobilized on surfaces functionalized with alkyne groups, which is useful for developing protein microarrays and biosensors.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of bromoacetamide-based linkers for protein modification. The data is compiled from literature sources and should be considered as a general guide. Optimal conditions will vary depending on the specific protein and other reactants.
| Parameter | Value | Conditions | Reference(s) |
| Reaction pH (Thiolation) | 7.5 - 8.5 | Phosphate or borate buffer | [1] |
| Reaction Time (Thiolation) | 1 - 4 hours | Room temperature | [1] |
| Molar Excess of Linker | 5 - 20 fold over protein | Dependent on the number of accessible cysteine residues | [1] |
| Labeling Efficiency | >95% | Determined by mass spectrometry | [2] |
| Parameter | Value | Conditions | Reference(s) |
| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Aqueous buffer with a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper ligand (e.g., THPTA) | [3] |
| Reaction Time | 1 - 2 hours | Room temperature | [3] |
| Molar Excess of Alkyne-Payload | 1.5 - 5 fold over azide-modified protein | Dependent on the specific reactants and desired degree of labeling | [3] |
| Conjugation Yield | >90% | Determined by HPLC or mass spectrometry | [3] |
| Parameter | Stability | Conditions | Reference(s) |
| Thioether Bond Stability | Stable under physiological conditions (pH 7.4, 37°C) | Plasma or serum incubation | [2] |
| Azide Group Stability | Stable during the thiol-alkylation reaction and subsequent purification steps | Standard buffer conditions | |
| Overall Conjugate Stability | High, with minimal degradation or payload loss observed over extended periods in vitro and in vivo for similar ADC constructs. | Pre-clinical and clinical studies of ADCs with thioether linkages | [2] |
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Cysteine-Engineered Antibody with this compound
This protocol describes the first step of the two-step conjugation process: the attachment of the linker to the antibody.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, pH 8.0
-
Quenching Solution: 1 M N-acetylcysteine in water
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10) or tangential flow filtration (TFF) system for purification
-
Analytical equipment: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (e.g., ESI-QTOF)
Procedure:
-
Antibody Preparation and Reduction:
-
Start with a solution of the cysteine-engineered mAb at a concentration of 5-10 mg/mL.
-
To reduce the engineered interchain cysteine residues, add a 2-5 molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Buffer exchange the reduced antibody into the Reaction Buffer (pH 8.0) using a desalting column or TFF to remove excess TCEP.
-
Immediately add a 10-fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Gently mix and incubate the reaction at room temperature for 2 hours, protected from light.
-
-
Quenching the Reaction:
-
To quench any unreacted bromoacetamide groups, add a 5-fold molar excess of the Quenching Solution (N-acetylcysteine) relative to the initial amount of linker.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the Azide-Modified Antibody:
-
Purify the antibody-linker conjugate from excess linker and quenching reagent using a desalting column or TFF, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the conjugate by SDS-PAGE to confirm the integrity of the antibody.
-
Determine the average linker-to-antibody ratio (LAR) by mass spectrometry.
-
Protocol 2: Click Chemistry Conjugation of an Alkyne-Functionalized Payload to the Azide-Modified Antibody
This protocol describes the second step: the attachment of a payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody from Protocol 1
-
Alkyne-functionalized payload (e.g., a cytotoxic drug or fluorescent probe)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
-
Analytical equipment: HPLC, Mass Spectrometer
Procedure:
-
Payload Preparation:
-
Prepare a stock solution of the alkyne-functionalized payload in a suitable solvent (e.g., DMSO).
-
-
Click Reaction Setup:
-
In a reaction vessel, add the azide-modified antibody to the Reaction Buffer.
-
Add a 3-fold molar excess of the alkyne-payload stock solution to the antibody solution.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this copper/ligand mixture to the antibody-payload solution to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding a 10-fold molar excess of freshly prepared sodium ascorbate solution relative to the copper concentration.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Final Conjugate:
-
Purify the final antibody-drug conjugate from unreacted payload, copper, and other reagents using SEC or HIC.
-
-
Characterization:
-
Analyze the purified conjugate by HPLC to determine purity and aggregation levels.
-
Determine the final drug-to-antibody ratio (DAR) and confirm the identity of the conjugate by mass spectrometry.
-
Visualizations
Experimental Workflow for Site-Specific Antibody Modification
Caption: Workflow for two-step site-specific protein modification.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a highly effective and versatile heterobifunctional linker for site-specific protein modification. Its ability to combine stable, thiol-specific conjugation with efficient bioorthogonal click chemistry makes it an invaluable tool for the development of next-generation protein therapeutics and research reagents. The protocols and data presented here provide a comprehensive guide for researchers looking to leverage this technology in their work. As with any bioconjugation strategy, optimization of reaction conditions for each specific protein and payload is recommended to achieve the best results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromoacetamide-Thiol Conjugation Reactions
Welcome to the technical support center for bromoacetamide-thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for bromoacetamide-thiol conjugation?
A1: The optimal pH for reacting bromoacetamide with thiols is typically in the slightly alkaline range of 8.0 to 9.0.[1] This is because the reactive species is the thiolate anion (-S⁻), and a pH above the pKa of the cysteine's thiol group (around 8.5) increases the concentration of the more nucleophilic thiolate, thereby increasing the reaction rate.[1]
Q2: Can bromoacetamide react with other amino acid residues besides cysteine?
A2: Yes, at higher pH values (significantly above 9.0), bromoacetamide can react with other nucleophilic amino acid side chains.[1] The most common off-target residues are lysine and histidine.[1][2] Maintaining the pH in the recommended 8.0-8.5 range enhances the specificity for cysteine residues.[1]
Q3: Why is a reducing agent necessary for my conjugation reaction?
A3: A reducing agent is crucial for two main reasons. Firstly, it reduces any existing disulfide bonds within your protein, making the cysteine residues available for conjugation.[3] Secondly, it prevents the oxidation of free thiols to disulfides during the reaction, which would otherwise render them unreactive towards the bromoacetamide.[1] Common reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Q4: What is the difference between bromoacetamide and maleimide for thiol conjugation?
A4: Bromoacetamides and maleimides are both thiol-reactive reagents, but they differ in their optimal reaction conditions and the stability of the resulting bond. Bromoacetamides react optimally at a higher pH (8.0-9.0) compared to maleimides (pH 6.5-7.5).[4] The thioether bond formed with bromoacetamide is generally considered more stable and not susceptible to the reverse Michael addition that can sometimes be observed with maleimide conjugates.
Q5: How can I quench the conjugation reaction?
A5: To stop the reaction, you can add a small molecule containing a thiol, such as dithiothreitol (DTT), 2-mercaptoethanol, or cysteine. These will react with any excess bromoacetamide, preventing further modification of your target molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH: The reaction buffer pH is too low (e.g., < 7.5), leading to a low concentration of the reactive thiolate anion.[1] | Verify the pH of your reaction buffer and adjust it to the optimal range of 8.0-9.0.[1] |
| Thiol Oxidation: Cysteine residues have been oxidized to disulfides and are not available for conjugation.[1] | Ensure a sufficient concentration of a reducing agent like DTT or TCEP is used before adding the bromoacetamide.[1] Perform the reaction in degassed buffers to minimize oxygen exposure. | |
| Inaccessible Cysteine Residues: The target cysteine residue is buried within the protein's three-dimensional structure. | Use denaturing agents (e.g., 8 M urea or 6 M guanidinium HCl) to unfold the protein and expose the cysteine residues.[1] | |
| Inactive Bromoacetamide Reagent: The bromoacetamide reagent may have degraded due to improper storage or handling. | Use a fresh stock of the bromoacetamide reagent. | |
| Low Yield of Conjugate | Suboptimal Molar Ratio: The ratio of bromoacetamide to the thiol-containing molecule is not optimized. | Empirically test different molar ratios of the bromoacetamide reagent to your target molecule to find the optimal balance for efficient conjugation. |
| Loss During Purification: The desired conjugate is being lost during the purification step. | Choose a purification method appropriate for your molecule's size and properties, such as size exclusion chromatography or affinity chromatography.[5] | |
| Off-Target Modification | pH is Too High: Reaction pH is significantly above 9.0, leading to the deprotonation and reaction of other nucleophilic residues like lysine and histidine.[1] | Lower the reaction pH to the 8.0-8.5 range to increase specificity for cysteine modification.[1] |
| Excessive Reagent or Long Incubation: Using a large excess of bromoacetamide or a prolonged reaction time can drive the reaction towards modifying less reactive sites.[1] | Optimize the concentration of the bromoacetamide and the reaction time to achieve complete cysteine modification with minimal off-target effects.[1] | |
| Protein Precipitation | High Degree of Labeling: Extensive modification of the protein can alter its properties and lead to aggregation and precipitation. | Reduce the molar excess of the bromoacetamide reagent to achieve a lower degree of labeling. |
| Solvent Incompatibility: The solvent used to dissolve the bromoacetamide reagent is incompatible with the protein solution. | Ensure that the final concentration of the organic solvent (e.g., DMSO or DMF) is low enough to not cause protein precipitation. |
Experimental Protocols
Protocol 1: General In-Solution Protein Conjugation
This protocol outlines a general procedure for the conjugation of a bromoacetamide-functionalized molecule to a protein containing cysteine residues.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Bromoacetamide reagent
-
Reaction Buffer: Phosphate buffer (50-100 mM), pH 8.0-8.5
-
Reducing Agent: DTT (1 M stock) or TCEP (0.5 M stock)
-
Quenching Solution: DTT (1 M stock)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary):
-
Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.
-
Incubate at 37-56°C for 30-60 minutes.[1]
-
If using DTT, remove the excess reducing agent by dialysis or a desalting column before proceeding. TCEP generally does not need to be removed.
-
-
Preparation of Bromoacetamide Solution: Immediately before use, prepare a 10-20 mM stock solution of the bromoacetamide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add the bromoacetamide solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.0 | Higher pH increases reaction rate but may decrease specificity.[1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for longer incubation times to minimize protein degradation. |
| Reaction Time | 1 - 12 hours | Optimization is recommended for specific proteins and reagents. |
| Molar Excess of Bromoacetamide | 10 - 20 fold | Higher excess can drive the reaction to completion but may increase off-target modifications.[1] |
| Reducing Agent | DTT or TCEP | TCEP is often preferred as it does not contain a thiol and may not need to be removed before conjugation. |
Visualizations
Caption: Experimental workflow for bromoacetamide-thiol conjugation.
Caption: Troubleshooting logic for low or no conjugation.
References
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. scienceasia.org [scienceasia.org]
- 3. benchchem.com [benchchem.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
Technical Support Center: Troubleshooting Bromoacetamido-PEG3-Azide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation reactions involving Bromoacetamido-PEG3-Azide, with a particular focus on resolving issues of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two reactive groups:
-
A bromoacetamide group that selectively reacts with thiol groups (sulfhydryl groups, -SH) on molecules like cysteine residues in proteins to form a stable thioether bond.[1]
-
An azide group (-N₃) that is used in "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to react with alkyne-containing molecules.[][3]
The polyethylene glycol (PEG) spacer (PEG3) increases the solubility and reduces the aggregation of the resulting conjugate in aqueous solutions.[1][4]
Q2: What is the optimal pH for the reaction between the bromoacetamide group and a thiol?
The reaction of the bromoacetamide group with a thiol is highly pH-dependent. The optimal pH range for this reaction is typically between 7.5 and 9.0 .[5] This is because the reactive species is the thiolate anion (-S⁻), which is more nucleophilic than the protonated thiol (-SH). At a pH above the pKa of the thiol group (for cysteine, this is around 8.3-8.5), a higher concentration of the reactive thiolate anion is present, leading to a faster reaction rate.[5][6][7]
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored at -20°C in a desiccated environment.[8][9] Before use, it is crucial to allow the vial to warm to room temperature before opening. This prevents condensation of moisture inside the vial, which can lead to hydrolysis of the bromoacetamide group and reduce the reagent's effectiveness.
Q4: Can the bromoacetamide group react with other amino acids besides cysteine?
Yes, at higher pH values (typically above 9.0), the bromoacetamide group can react with other nucleophilic amino acid residues, such as lysine and histidine. To ensure specificity for cysteine residues, it is recommended to perform the reaction within the optimal pH range of 7.5 to 8.5.[5]
Q5: What are common methods for purifying the final conjugate?
Several chromatographic techniques can be used to purify the this compound conjugate and remove unreacted reagents and byproducts. The choice of method depends on the properties of the conjugate. Common methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. This is effective for removing smaller molecules like excess linker from the larger protein conjugate.[10][11][12][]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for separation of PEGylated from un-PEGylated protein.[12][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. It is a powerful tool for analyzing and purifying proteins and peptides.[11][][14][15]
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their hydrophobicity under less denaturing conditions than RP-HPLC.[11][]
-
Dialysis and Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange.[11][12]
Troubleshooting Guide for Low Yield
Low yield is a common issue in bioconjugation reactions. This guide provides a systematic approach to identifying and resolving the root causes.
Problem 1: Low or No Yield of the Initial Bromoacetamide-Thiol Conjugation
| Potential Cause | Recommended Solution |
| Improper Reagent Storage and Handling | Ensure this compound is stored at -20°C and protected from moisture. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[8][9] |
| Suboptimal Reaction pH | The reaction is most efficient at a pH of 7.5-9.0.[5] A pH below this range will result in a slow reaction due to a low concentration of the reactive thiolate anion. A pH above this range can lead to side reactions and hydrolysis of the bromoacetamide group. Use a calibrated pH meter to ensure the correct pH of your reaction buffer. |
| Presence of Interfering Substances in the Buffer | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for reaction with the bromoacetamide group and should be avoided in the final reaction mixture. If a reducing agent was used to reduce disulfide bonds, it must be removed prior to adding the bromoacetamide reagent, for example, by using a desalting column. |
| Inactivated Thiol Groups on the Target Molecule | Ensure that the thiol groups on your protein or molecule are free and reduced. If necessary, treat the protein with a reducing agent like DTT or TCEP to reduce any disulfide bonds, followed by removal of the reducing agent before conjugation.[7] |
| Hydrolysis of the Bromoacetamide Group | The bromoacetamide group can hydrolyze, especially at high pH and elevated temperatures. Prepare the reagent solution fresh and add it to the reaction mixture promptly. Avoid prolonged incubations at high pH.[16][17] |
| Incorrect Molar Ratio of Reactants | A significant molar excess of the this compound reagent over the thiol-containing molecule is often required to drive the reaction to completion. A typical starting point is a 10- to 20-fold molar excess of the linker. This should be optimized for your specific system. |
| Low Reaction Temperature or Insufficient Reaction Time | The reaction rate is temperature-dependent. Most conjugations are performed at room temperature for 1-2 hours or at 4°C overnight.[4] If the yield is low, consider increasing the reaction time or temperature (while being mindful of protein stability). |
| Inaccessible Thiol Groups | The thiol groups on the protein may be buried within its three-dimensional structure and inaccessible to the reagent.[18] Consider using a denaturant in your buffer to unfold the protein and expose the cysteine residues.[5] |
Problem 2: Low Yield in the Subsequent Click Chemistry Reaction (CuAAC or SPAAC)
| Potential Cause | Recommended Solution |
| Degradation of the Azide Group | While generally stable, the azide group can be reduced under certain conditions. Ensure that no reducing agents are present during the click chemistry step. |
| Inefficient Copper(I) Catalyst (for CuAAC) | The CuAAC reaction requires a Cu(I) catalyst, which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[19][20] Ensure that the copper sulfate and sodium ascorbate solutions are fresh. The reaction is also sensitive to oxygen, so degassing the reaction mixture and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.[5][20] |
| Presence of Copper-Chelating Agents (for CuAAC) | Buffers or molecules containing strong copper-chelating agents (e.g., EDTA) can inhibit the CuAAC reaction. Perform a buffer exchange if necessary. |
| Low Reactivity of the Strained Alkyne (for SPAAC) | The rate of the SPAAC reaction depends on the type of strained alkyne used (e.g., DBCO, BCN).[][21] Ensure you are using a sufficiently reactive alkyne for your application. |
| Steric Hindrance | The PEG linker is designed to reduce steric hindrance, but if the azide and alkyne groups are in sterically hindered environments on their respective molecules, the reaction rate may be slow. Increasing the reaction time or temperature may help improve the yield. |
| Low Reactant Concentrations | Click chemistry reactions are bimolecular, so the rate depends on the concentration of both reactants. If possible, increase the concentration of the azide- and alkyne-containing molecules.[22] |
Experimental Protocols
General Protocol for Bromoacetamide-Thiol Conjugation
This is a general guideline; optimal conditions may vary depending on the specific protein and application.
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the protein or peptide containing a free thiol in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5. The protein concentration should typically be 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of a reducing agent such as DTT or TCEP for 30-60 minutes at room temperature.
-
Crucially, remove the reducing agent before adding the this compound. This can be done using a desalting column or through dialysis.
-
-
Preparation of the this compound Reagent:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the reagent (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as β-mercaptoethanol or N-acetylcysteine can be added to react with any excess bromoacetamide reagent.
-
-
Purification:
-
Purify the conjugate from excess reagent and byproducts using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis.
-
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reactants:
-
Prepare a solution of the azide-modified protein in a copper-compatible buffer (e.g., PBS, Tris buffer).
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.
-
Prepare fresh stock solutions of a copper(II) salt (e.g., 50 mM CuSO₄ in water) and a reducing agent (e.g., 500 mM sodium ascorbate in water). A copper ligand such as THPTA or BTTAA can also be included to improve reaction efficiency and protect the protein.[19][20]
-
-
CuAAC Reaction:
-
In a reaction tube, combine the azide-modified protein and the alkyne-containing molecule (typically with the alkyne in slight molar excess).
-
Add the copper ligand (if used) to a final concentration of around 5 mM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere to prevent re-oxidation of Cu(I).
-
-
Purification:
-
Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using methods like SEC or dialysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Predicting Reactive Cysteines With Implicit-Solvent Based Continuous Constant pH Molecular Dynamics in Amber - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 19. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Preventing off-target labeling with bromoacetamide linkers
Welcome to the technical support center for bromoacetamide linkers. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent off-target labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is off-target labeling with bromoacetamide linkers?
A1: Bromoacetamide linkers are designed to covalently modify proteins, primarily by reacting with the thiol group of cysteine residues through an SN2 reaction.[1] Off-target labeling occurs when the bromoacetamide group reacts with other nucleophilic amino acid side chains, such as those of histidine, lysine, or the N-terminus, leading to unintended protein modifications.[1] This can result in protein inactivation, altered function, or confounding results in downstream analyses.
Q2: Which amino acid residues are most susceptible to off-target labeling by bromoacetamide?
A2: While cysteine is the primary target due to the high nucleophilicity of its thiol group under physiological conditions, other residues can also be labeled, particularly at higher pH values.[1] The relative reactivity generally follows the order: Cysteine > Histidine > Lysine > N-terminus. The extent of off-target labeling is influenced by factors such as the accessibility of the residue and the local microenvironment within the protein.
Q3: What are the primary factors that influence off-target labeling?
A3: Several experimental parameters can significantly impact the selectivity of bromoacetamide labeling:
-
pH: The reactivity of both the target cysteine and off-target residues is highly pH-dependent. While maleimides react optimally at a pH of 6.5-7.5, bromoacetyl groups are more reactive with thiols at a pH of 8.0 or higher.[2] However, higher pH also increases the reactivity of amine groups on lysine and the N-terminus, potentially leading to more off-target labeling.[3]
-
Reagent Concentration: Using a high molar excess of the bromoacetamide linker can increase the likelihood of reactions with less reactive, off-target sites.[4]
-
Reaction Time and Temperature: Longer incubation times and higher temperatures can drive less favorable reactions, contributing to increased off-target labeling.[4]
-
Protein Structure: The accessibility of cysteine residues versus other nucleophilic residues on the protein surface plays a crucial role. A buried cysteine may be less reactive than an exposed lysine residue.[5]
Q4: How can I detect off-target labeling?
A4: Off-target labeling can be identified using several techniques:
-
Mass Spectrometry (MS): This is the most definitive method. By analyzing the intact protein or digested peptides, you can pinpoint the exact sites of modification and identify any unintended labeling events.[1]
-
Gel-Based Analysis: If the bromoacetamide linker includes a reporter tag like a fluorophore or biotin, you can visualize labeled proteins on an SDS-PAGE gel. The appearance of unexpected bands may suggest off-target labeling.[1]
-
Functional Assays: A loss of protein function (e.g., enzymatic activity) after labeling could indicate modification of critical residues in the active site, which may be off-target.[6]
Troubleshooting Guide
Problem: I am observing high background or non-specific signal in my downstream application (e.g., Western blot, fluorescence imaging).
-
Possible Cause 1: Excess unreacted probe.
-
Solution: Ensure the quenching step is sufficient to neutralize all unreacted bromoacetamide linkers. Reagents like Dithiothreitol (DTT) or L-cysteine can be added to consume excess linker.[4][6] Following quenching, purify the labeled protein using desalting columns or dialysis to remove the excess quenching reagent and unreacted probe.[4]
-
-
Possible Cause 2: Off-target labeling of abundant proteins.
-
Possible Cause 3: Hydrophobic interactions.
-
Solution: Non-specific binding can sometimes be caused by hydrophobic interactions. Consider adding a non-ionic surfactant at a low concentration to your buffers to disrupt these interactions.[7]
-
Problem: My protein of interest is not labeled, but I see evidence of other proteins being modified.
-
Possible Cause 1: Inaccessible or non-reactive cysteine on the target protein.
-
Solution: The cysteine residue on your protein of interest may be buried within the protein's structure or exist as a disulfide bond. Try adding a reducing agent like TCEP before labeling to ensure the cysteine is available.[4] If the cysteine is naturally inaccessible, you may need to perform the labeling under denaturing conditions, though this will likely lead to a loss of protein function.
-
-
Possible Cause 2: Reaction conditions favor off-target labeling.
Problem: I am observing a loss of protein function after labeling.
-
Possible Cause: The bromoacetamide linker is modifying a critical residue in the active or binding site.
-
Solution: If the modified residue is your target cysteine, this may be an unavoidable consequence of labeling that site. If the loss of function is due to off-target labeling, you will need to optimize your labeling conditions for higher specificity (lower concentration, shorter time, optimal pH). Consider using a competitive inhibitor or substrate to protect the active site during the labeling reaction.
-
Problem: Mass spectrometry analysis shows modification on multiple, unexpected residues.
-
Possible Cause: The labeling reaction is not specific enough under the current conditions.
-
Solution: This is a clear indication of off-target labeling. To mitigate this, systematically optimize your reaction parameters as outlined in the table below. It is recommended to start by reducing the molar excess of the bromoacetamide linker.
-
Data Presentation
Table 1: Key Parameters for Optimizing Bromoacetamide Labeling Specificity
| Parameter | Recommendation | Rationale |
| pH | Start at pH 7.0-7.5 and adjust as needed. | Bromoacetamide reactivity with thiols is favorable at pH ≥ 8.0, but higher pH also increases off-target reactions with amines (lysine, N-terminus).[2] A compromise is often necessary. |
| Reagent Concentration | Use a 5 to 10-fold molar excess of linker over the protein as a starting point.[4] | Minimizes the probability of reacting with less nucleophilic off-target sites. |
| Reaction Time | 1-2 hours at room temperature is a common starting point.[4] | Shorter incubation times can limit the extent of slower, off-target reactions. |
| Temperature | Perform reactions at room temperature or 4°C. | Lower temperatures decrease reaction rates, which can improve selectivity for the more reactive cysteine thiol.[4] |
| Quenching Agent | DTT or L-cysteine at a final concentration of 10-20 mM.[4][6] | Effectively scavenges unreacted bromoacetamide to prevent further labeling during downstream processing. |
Experimental Protocols
Protocol 1: General Procedure for Cysteine Labeling with a Bromoacetamide Linker
-
Protein Preparation: Dissolve your protein in a suitable reaction buffer (e.g., 50 mM Phosphate buffer, pH 7.2, with 2 mM EDTA) to a final concentration of 1-10 mg/mL.[4]
-
Reduction of Disulfide Bonds (Optional): If your protein contains disulfide bonds that may mask the target cysteine, add a reducing agent such as TCEP to a final concentration of 2 mM and incubate for 30 minutes at room temperature.[4]
-
Labeling Reaction: Prepare a stock solution of the bromoacetamide linker in a compatible organic solvent like DMSO. Add the linker to the protein solution to achieve the desired molar excess (start with 10-fold). Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]
-
Quenching: Add a quenching reagent such as DTT to a final concentration of 10 mM to consume any unreacted linker. Incubate for 15-30 minutes at room temperature.[4][6]
-
Purification: Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[4][8]
-
Quantification: Determine the degree of labeling using mass spectrometry by comparing the peak intensities of the labeled and unlabeled protein or peptides.[4]
Protocol 2: Mass Spectrometry-Based Identification of Off-Target Labeling
-
Protein Labeling and Quenching: Follow steps 1-4 from Protocol 1.
-
Sample Preparation: After the quenching step, subject the protein sample to denaturation, reduction, and alkylation (with a different alkylating agent, like iodoacetamide, if you want to quantify unmodified cysteines).
-
Proteolytic Digestion: Digest the protein sample with a protease such as trypsin overnight at 37°C.[6]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: Use database search algorithms to identify peptides that have been modified by the bromoacetamide linker. A modification on any amino acid other than the intended cysteine is indicative of off-target labeling.
Visualizations
Caption: On-target vs. off-target reaction of bromoacetamide linkers.
Caption: A decision tree for troubleshooting off-target labeling.
Caption: Standard experimental workflow for protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
Common side reactions of bromoacetamide with amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of bromoacetamide as an alkylating agent in biological research.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of bromoacetamide with amino acids?
A1: Bromoacetamide reacts with nucleophilic amino acid side chains via a bimolecular nucleophilic substitution (SN2) reaction.[1] In this mechanism, a nucleophile, such as the thiolate ion of a cysteine residue, attacks the electrophilic α-carbon of bromoacetamide. This leads to the formation of a new covalent bond and the displacement of the bromide ion, which is an excellent leaving group.[1]
Q2: Which amino acid is the primary target for bromoacetamide?
A2: The primary target for alkylation by bromoacetamide is cysteine .[1][2] The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻), which is highly reactive towards the electrophilic α-carbon of bromoacetamide.[1][3] This high reactivity and specificity make bromoacetamide a valuable tool for modifying cysteine residues.[1][4]
Q3: What are the common side reactions when using bromoacetamide?
A3: While bromoacetamide is relatively specific for cysteine, side reactions can occur with other nucleophilic amino acid residues, particularly under non-optimal conditions like high pH or excess reagent.[2][5][6] The most common off-target residues are:
Q4: How does pH influence the alkylation reaction and side reactions?
A4: pH is a critical factor in the alkylation reaction.[3][5][11] The reactivity of the cysteine thiol group is highly dependent on its deprotonation to the more nucleophilic thiolate anion (S⁻).[5] The pKa of a typical cysteine thiol is around 8.3-8.5.[5][12]
-
Optimal pH for Cysteine Alkylation: A pH range of 7.5 to 8.5 is generally recommended to ensure a sufficient concentration of the reactive thiolate species for efficient alkylation.[5]
-
Increased Side Reactions at High pH: At pH values above 9.0, other nucleophilic side chains, such as the ε-amino group of lysine (pKa ~10.5), become deprotonated and more reactive, leading to an increase in non-specific modifications.[3][5][12]
Q5: How can I quench the alkylation reaction?
A5: The alkylation reaction can be stopped by adding a quenching reagent with a free thiol group in excess.[5] Common quenching agents include dithiothreitol (DTT) or β-mercaptoethanol (BME).[1][5] These reagents will react with any remaining unreacted bromoacetamide, preventing further modification of the protein or peptide sample.[5]
Troubleshooting Guide
This guide addresses common issues encountered during alkylation experiments with bromoacetamide.
Issue 1: Low or Incomplete Alkylation Efficiency
| Potential Cause | Troubleshooting Step |
| pH is too low | The cysteine thiol group is protonated and less nucleophilic at acidic pH.[5] Ensure the reaction buffer pH is within the optimal range of 7.5-8.5.[5] |
| Insufficient Reagent | The concentration of bromoacetamide may be too low to modify all available thiols. Consider a moderate increase in the molar excess of bromoacetamide. |
| Short Reaction Time | The reaction may not have proceeded to completion. Increase the incubation time; typical reactions run for 30-60 minutes at room temperature.[5] |
| Reagent Degradation | Haloacetamide reagents can be light-sensitive and may degrade over time, especially in solution.[12] Use a fresh stock solution of bromoacetamide. |
| Thiol Oxidation | Cysteine residues may have formed disulfide bonds or other oxidative modifications. Ensure sufficient reduction with an agent like DTT or TCEP prior to the alkylation step.[12] |
Issue 2: Non-Specific Alkylation / Over-Alkylation Observed
| Potential Cause | Troubleshooting Step |
| pH is too high | High pH increases the nucleophilicity of other amino acid side chains like lysine and histidine.[3][5] Lower the pH to the recommended range of 7.5-8.5 and avoid going above pH 9.0.[5][12] |
| Excess Bromoacetamide | A large excess of the alkylating agent can drive reactions with less nucleophilic sites.[6] Reduce the concentration of bromoacetamide. The optimal concentration should be determined empirically.[13] |
| Prolonged Reaction Time | Extended incubation can lead to the modification of less reactive sites.[5] Reduce the reaction time. |
| High Temperature | Elevated temperatures can increase the rate of side reactions.[5] Perform the reaction at room temperature or 37°C and avoid excessive heat.[5][13] |
Below is a troubleshooting workflow for addressing non-specific alkylation.
Caption: Troubleshooting workflow for non-specific alkylation.
Data Presentation: Reactivity of Bromoacetamide
The selectivity of bromoacetamide is highly dependent on reaction conditions, primarily pH.
| Amino Acid Residue | Nucleophilic Group | Reactivity at pH 7.4 | Reactivity at pH > 9.0 | Notes |
| Cysteine | Thiol (-SH) | High | Very High | Primary target. Reactivity increases as pH approaches and surpasses the pKa (~8.3), favoring the more nucleophilic thiolate (S⁻) form.[3][5] |
| Histidine | Imidazole | Moderate | Moderate-High | Reactivity increases as pH surpasses the pKa of the imidazole ring (~6.0).[3] |
| Lysine | ε-Amino (-NH₂) | Low | Moderate-High | Reactivity is generally low at physiological pH due to the high pKa (~10.5) of the amino group, but increases significantly at higher pH.[3] |
| Methionine | Thioether (-S-CH₃) | Low | Low | Can be a site of off-target modification, though less favorable than Cys, His, or Lys.[2][5] |
| N-terminus | α-Amino (-NH₂) | Low | Moderate | Reactivity is pH-dependent, similar to lysine.[2][6] |
Reaction Pathways & Workflows
The following diagrams illustrate the primary reaction mechanism and a standard experimental workflow.
Caption: Bromoacetamide reaction with Cysteine and common side targets.
Caption: Standard workflow for protein alkylation in proteomics.[1]
Experimental Protocols
Protocol 1: Alkylation of Proteins for Mass Spectrometry
This protocol outlines a standard workflow for the reduction and alkylation of proteins in solution prior to mass spectrometric analysis.[1]
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock
-
Alkylating Agent: 500 mM Bromoacetamide stock in denaturation buffer (prepare fresh)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
Procedure:
-
Protein Denaturation: Solubilize the protein sample in the Denaturation Buffer.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 60°C for 30 minutes to reduce all disulfide bonds.[1]
-
Alkylation: Cool the sample to room temperature. Add the freshly prepared bromoacetamide stock solution to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.[1]
-
Quenching: Add DTT to a final concentration of 20 mM to quench any excess, unreacted bromoacetamide.[1]
-
Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.[1]
-
Cleanup: Desalt the resulting peptide mixture using C18 spin columns or equivalent.
-
Analysis: Analyze the purified peptides by LC-MS/MS.[1]
Protocol 2: Enzyme Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of bromoacetamide on an enzyme with a critical cysteine residue in its active site, using Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as an example.[1]
Materials:
-
Purified GAPDH enzyme
-
GAPDH Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM EDTA
-
GAPDH Substrate Solution (containing glyceraldehyde-3-phosphate and NAD⁺)
-
Bromoacetamide stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified GAPDH in the GAPDH Assay Buffer.
-
Inhibition Reaction: In a 96-well plate, add a fixed amount of the GAPDH enzyme to wells containing increasing concentrations of bromoacetamide (e.g., 0-100 µM). Include a control well with no bromoacetamide. Incubate at room temperature for a defined period (e.g., 30 minutes).[1]
-
Activity Assay: Initiate the enzymatic reaction by adding the GAPDH Substrate Solution to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of NADH formation is proportional to GAPDH activity.[1]
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of remaining GAPDH activity against the bromoacetamide concentration to determine the IC₅₀ value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Modification of the cysteine residues of cytochrome P-450cam with 2-bromoacetamido-4-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for developing lysine targeted covalent protein reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Bromoacetamido-PEG3-Azide Conjugates
Here is a technical support center for researchers, scientists, and drug development professionals working with Bromoacetamido-PEG3-Azide conjugates.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional crosslinking reagent. It contains three main components:
-
A bromoacetamide group , which reacts specifically with thiol (sulfhydryl) groups (-SH) found on molecules like cysteine residues in proteins.[1][2][3]
-
A short, hydrophilic polyethylene glycol (PEG) spacer (PEG3) that increases the hydrodynamic volume and improves solubility in aqueous solutions.[2][4][5]
-
An azide group , which allows for covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted "Click Chemistry".[2][4]
Q2: What are the main applications of this reagent?
A2: This reagent is primarily used in bioconjugation and drug development.[6] Its dual functional groups allow for the linking of two different molecules, such as attaching a protein to a small molecule drug or a nanoparticle. The PEG spacer helps to improve the pharmacokinetic properties of the resulting conjugate.[7]
Q3: What are the general solubility characteristics of this compound?
A3: The PEG component makes the molecule inherently hydrophilic.[4][7] However, its overall solubility depends on the nature of the molecule it is conjugated to. The unconjugated reagent is soluble in various organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile, methanol, methylene chloride, and acetone.[1] While the PEG spacer is designed to enhance water solubility, the final conjugate's behavior in aqueous media can vary.[2]
Q4: How should I handle and store this compound?
A4: this compound is often hygroscopic (tends to absorb moisture from the air) and moisture-sensitive.[1] It is critical to store it at -20°C with a desiccant.[1] Before use, always allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.[1] It is recommended to dissolve the reagent immediately before use and not to prepare aqueous stock solutions for long-term storage, as reactive groups can hydrolyze.[8]
Solubility Troubleshooting Guide
This section addresses common problems encountered when working with this compound conjugates.
Q5: My this compound conjugate has precipitated from my aqueous buffer. What should I do?
A5: Precipitation suggests that the conjugate's concentration has exceeded its solubility limit in the current buffer conditions. Here are several steps to address this issue:
-
Adjust pH: The pH of the solution can significantly influence the solubility of PEGylated proteins.[9] Depending on the pI of your conjugated molecule, moving the buffer pH further away from the pI can increase net charge and improve solubility.
-
Sonication: Gently sonicating the solution can help break up aggregates and re-dissolve the precipitate.[10] Use a bath sonicator to avoid localized heating.
-
Gentle Warming: Carefully warming the solution (e.g., to 30-40°C) can temporarily increase solubility.[10][11] However, be cautious with temperature-sensitive molecules like proteins to avoid denaturation.
-
Add a Co-solvent: If your experimental design allows, adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO or ethanol can improve solubility.[10]
-
Dilute the Sample: If possible, diluting the sample to a lower concentration may be the simplest solution to keep the conjugate soluble.
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting workflow for conjugate precipitation.
Q6: The unconjugated this compound reagent won't dissolve in my aqueous reaction buffer. How can I fix this?
A6: While the PEG spacer enhances water solubility, the reagent itself dissolves best in organic solvents first. The recommended procedure is to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent like DMSO or DMF, and then add this stock solution to your aqueous buffer.[8] Ensure the final concentration of the organic solvent in your reaction does not exceed a level that would compromise the activity of your biomolecules (typically <10%).[8]
Data Summary & Protocols
Solvent Compatibility Table
The table below summarizes recommended solvents for the initial dissolution of the this compound reagent before its addition to an aqueous reaction medium.
| Solvent | Suitability | Notes |
| Dimethyl sulfoxide (DMSO) | Excellent | Recommended for preparing concentrated stock solutions. Use anhydrous grade. |
| Dimethylformamide (DMF) | Excellent | Recommended for preparing concentrated stock solutions. Use anhydrous grade.[1][12] |
| Acetonitrile (ACN) | Good | Can be used for dissolution.[1][13] |
| Methanol / Ethanol | Good | Can be used for dissolution.[1][13] |
| Methylene Chloride (DCM) | Good | Suitable for dissolution but less commonly used for subsequent aqueous reactions.[1] |
| Water | Limited | Not recommended for initial stock solution. The PEG spacer aids solubility in aqueous media, but direct dissolution can be slow or incomplete.[13][14] |
Experimental Protocol: General Procedure for Solubilizing and Using this compound
This protocol provides a general workflow for dissolving the reagent and setting up a conjugation reaction with a thiol-containing protein.
Caption: Experimental workflow for using the crosslinker.
Methodology:
-
Reagent Equilibration: Remove the vial of this compound from -20°C storage and place it in a desiccator at room temperature for 15-20 minutes. This prevents moisture from condensing on the reagent when the vial is opened.[1]
-
Buffer Preparation: Prepare your desired reaction buffer. For the bromoacetamide-thiol reaction, a pH greater than 8.0 is recommended.[1] Avoid buffers containing thiol compounds (like DTT) unless they are part of a reduction step prior to conjugation.
-
Stock Solution Preparation: Once equilibrated, briefly open the vial and weigh the desired amount of reagent into a microfuge tube. Immediately close the vial. Add a small volume of anhydrous DMSO or DMF to the reagent to create a concentrated stock solution (e.g., 10-20 mM). Vortex briefly to ensure it is fully dissolved. This should be done immediately before use.[8]
-
Conjugation Reaction: Add the calculated amount of the reagent stock solution to your protein or other thiol-containing molecule in the reaction buffer. The final concentration of DMSO or DMF should ideally be below 10%.[8]
-
Incubation: Incubate the reaction at room temperature or 4°C for a duration determined by your specific protocol (typically 1-4 hours).
-
Purification: After the reaction is complete, remove excess, unreacted crosslinker using a desalting column, dialysis, or size-exclusion chromatography.
Signaling Pathway/Reaction Diagram
The diagram below illustrates the key reactions of the this compound conjugate.
Caption: Reaction pathway for two-step conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, CAS 940005-81-2 | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, 940005-81-2 | BroadPharm [broadpharm.com]
- 5. Bromoacetamido-PEG3-acid, 1807534-79-7 | BroadPharm [broadpharm.com]
- 6. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Interactions between PEG and type I soluble tumor necrosis factor receptor: Modulation by pH and by PEGylation at the N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 13. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 14. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Stoichiometry considerations for PROTAC linker conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the critical stoichiometric considerations during the synthesis of Proteolysis Targeting Chimeras (PROTACs). Accurate control of molar ratios during linker conjugation is paramount for achieving high yields, minimizing side products, and ensuring the successful synthesis of these complex heterobifunctional molecules.
Frequently Asked Questions (FAQs)
Q1: Why is stoichiometry so critical in PROTAC linker conjugation?
A1: Stoichiometry is crucial because PROTAC synthesis involves multi-step reactions to connect a target protein ligand and an E3 ligase ligand via a linker.[1] An improper molar ratio of reactants can lead to incomplete reactions, resulting in low yields of the desired PROTAC.[2] It can also promote the formation of undesired side products, such as dimers or adducts, which complicate purification and can negatively impact the final product's purity and activity.[2] Conversely, using a slight excess of one reagent can be a strategy to drive the reaction to completion, especially when one of the coupling partners is particularly valuable or available in limited quantities.[3]
Q2: What are the most common linker conjugation chemistries and their general stoichiometric considerations?
A2: The two most prevalent methods for PROTAC linker conjugation are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4][5]
-
Amide Coupling: This method is robust but often requires an excess of coupling reagents and a base to activate the carboxylic acid and drive the reaction to completion. Ratios can vary significantly depending on the specific coupling agents (e.g., HATU, HBTU, EDC) used.[3][6]
-
Click Chemistry (CuAAC): This reaction is known for its high efficiency and orthogonality, often proceeding in high yields with stoichiometric or near-stoichiometric amounts of the azide and alkyne components.[7][] However, the stoichiometry of the copper catalyst, ligand, and reducing agent must be carefully controlled to ensure efficient catalysis and prevent side reactions.
Q3: How does the "hook effect" relate to stoichiometry?
A3: The "hook effect" is a phenomenon observed in the biological evaluation of PROTACs, not in their chemical synthesis.[9] It describes a bell-shaped dose-response curve where the degradation of the target protein decreases at very high PROTAC concentrations.[10] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[1] While not a synthesis issue, it is a crucial stoichiometric consideration for the downstream application of the PROTAC.
Q4: What is the catalytic nature of PROTACs and how does it differ from synthetic stoichiometry?
A4: In a biological context, PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1][11] After facilitating the ubiquitination of the target protein, the PROTAC is released and can engage another target protein and E3 ligase.[1] This sub-stoichiometric action in a cellular environment is a key advantage of PROTACs over traditional inhibitors that require stoichiometric target occupancy.[1] This is distinct from the stoichiometry of the chemical synthesis, where molar ratios of reactants are carefully controlled to achieve an efficient chemical transformation.
Troubleshooting Guide
Problem 1: Low Yield in Amide Coupling Reaction
Low yields in amide bond formation are a common challenge in PROTAC synthesis. The following guide provides a systematic approach to troubleshooting this issue.
| Potential Cause | Recommended Action | Rationale |
| Incomplete Reaction | Increase the equivalents of the coupling reagent (e.g., HATU, EDC) and/or the base (e.g., DIPEA). A typical starting point is 1.1-1.5 equivalents of the coupling reagent and 2-3 equivalents of the base relative to the limiting reagent.[2][12] | Excess reagents help to drive the equilibrium towards product formation, ensuring the complete consumption of the limiting starting material. |
| Inactive Coupling Reagent | Use fresh, high-quality coupling reagents. Store reagents under appropriate conditions (e.g., desiccated, under inert atmosphere) to prevent degradation. | Coupling reagents like HATU can be sensitive to moisture and degrade over time, leading to reduced activity. |
| Inhibition by TFA Salts | If the amine component is a trifluoroacetic acid (TFA) salt, ensure sufficient equivalents of a non-nucleophilic base (e.g., DIPEA, TEA) are added to neutralize the salt and free the amine. It may require more than the standard 2-3 equivalents.[6] | The TFA salt of the amine is not nucleophilic enough to participate in the coupling reaction. The base is required to deprotonate the ammonium salt. |
| Side Reactions | If starting materials have reactive functional groups (e.g., unprotected thiols), consider using protecting groups. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation.[2] | Unprotected functional groups can lead to side reactions, such as the formation of disulfide dimers from free thiols, consuming starting material and reducing the yield of the desired product.[2] |
Problem 2: Low Yield or Complex Mixture in Click Chemistry (CuAAC) Reaction
While generally high-yielding, CuAAC reactions can sometimes result in low yields or complex reaction mixtures if not properly optimized.
| Potential Cause | Recommended Action | Rationale |
| Inefficient Copper(I) Catalyst | Ensure the use of a freshly prepared copper(I) source or an efficient in situ reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[13] | The active catalyst is copper(I). Oxidation to copper(II) will deactivate the catalyst and halt the reaction. |
| Catalyst Oxidation | Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar).[2] The use of a copper-stabilizing ligand, such as THPTA, is also recommended.[13] | Oxygen can oxidize the copper(I) catalyst, rendering it inactive. Ligands can protect the copper(I) from oxidation and improve its solubility. |
| Suboptimal Reagent Ratios | While the azide and alkyne are often used in a 1:1 ratio, a slight excess of one component (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion. The amount of copper, ligand, and reducing agent should be catalytic but sufficient. | A slight excess of a less precious reactant can ensure the complete consumption of the more valuable component. |
| Poor Solubility of Reactants | Use a co-solvent system (e.g., DMSO/water, tBuOH/water) to ensure all reactants are fully dissolved. | For the reaction to proceed efficiently, all components must be in the same phase. |
Stoichiometry Summary Tables
The following tables summarize common starting molar ratios for amide coupling and CuAAC reactions. These are intended as general guidelines, and optimization for specific substrates is often necessary.
Table 1: Amide Coupling Stoichiometry
| Reagent Type | Reagent Example | Equivalents (relative to limiting reagent) | Reference |
| Carboxylic Acid | POI-Linker-COOH | 1.0 | [12] |
| Amine | E3 Ligase Ligand-NH₂ | 1.1 - 1.5 | [3][12] |
| Coupling Reagent | HATU | 1.2 - 1.5 | [3][12] |
| EDC | 1.5 | [6] | |
| Additive | OxymaPure | 2.0 | [6] |
| Base | DIPEA / NMM | 3.0 - 8.0 | [3][12] |
Note: The limiting reagent is typically the more complex or valuable of the two fragments being coupled.
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Stoichiometry
| Reagent Type | Reagent Example | Equivalents / Concentration | Reference |
| Alkyne-functionalized fragment | POI-Linker-Alkyne | 1.0 | [13] |
| Azide-functionalized fragment | E3 Ligase Ligand-Azide | 1.0 - 1.2 (or slight excess) | [13] |
| Copper Source | CuSO₄ | 0.1 - 0.25 (catalytic) | [13] |
| Reducing Agent | Sodium Ascorbate | 0.5 - 1.0 (excess to copper) | [13] |
| Copper Ligand | THPTA | 0.5 - 1.0 (in excess to copper) | [13] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes a general procedure for the conjugation of a carboxylic acid-functionalized fragment to an amine-functionalized fragment using HATU as the coupling agent.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-functionalized fragment (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Activation: To this solution, add the coupling reagent HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (3.0 equivalents).[12] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[12]
-
Coupling: Add the amine-functionalized fragment (1.1 equivalents) to the reaction mixture.[12]
-
Reaction: Stir the reaction at room temperature for 2-16 hours.[12] Monitor the progress of the reaction by LC-MS until the limiting starting material is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove excess reagents and DMF.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" conjugation of an alkyne-functionalized fragment and an azide-functionalized fragment.
-
Preparation: Dissolve the alkyne-containing fragment (1.0 equivalent) and the azide-containing fragment (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO₄·5H₂O (0.1 equivalents) and a ligand such as THPTA (0.5 equivalents) in water.
-
Reaction Initiation: Add the catalyst solution to the mixture of the alkyne and azide. Then, add a freshly prepared solution of sodium ascorbate (0.5 equivalents) in water to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction vigorously at room temperature for 1-4 hours. The reaction is often complete within this timeframe, but progress should be monitored by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC product by flash column chromatography or preparative HPLC.
Visualizations
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Post-Reaction Purification of Bromoacetamido-PEG3-Azide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess Bromoacetamido-PEG3-Azide following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal critical?
A1: this compound is a heterobifunctional linker containing a bromoacetamide group and an azide group, connected by a 3-unit polyethylene glycol (PEG) spacer. The bromoacetamide moiety reacts with thiol groups (e.g., on cysteine residues of proteins or small molecules), while the azide group can be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] Removal of the unreacted linker is crucial to ensure the purity of the final conjugate, prevent interference in downstream applications, and avoid ambiguity in analytical characterization.
Q2: How should I quench the bromoacetamide reaction before purification?
A2: It is essential to quench the reaction to deactivate any unreacted bromoacetamide, which is a reactive alkylating agent. This can be achieved by adding a small molecule containing a thiol group. Common quenching reagents include:
-
Dithiothreitol (DTT): Added in a 2 to 5-fold molar excess relative to the initial amount of this compound.
-
2-Mercaptoethanol (β-ME): Used similarly to DTT.
-
Sodium Metabisulfite: An aqueous solution can also be used to quench bromo- and iodoacetamide reactions.
The quenching reaction is typically fast and can be performed at room temperature for 15-30 minutes.
Q3: What are the primary methods for removing excess this compound?
A3: The choice of purification method depends primarily on the size and stability of your target molecule (the molecule conjugated to the linker). The main techniques are:
-
For Large Biomolecules (e.g., proteins, antibodies > 10 kDa):
-
For Small Molecules (e.g., peptides, oligonucleotides, organic molecules < 10 kDa):
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[6][7][8][9]
-
Flash Chromatography: Suitable for larger scale purifications of small molecules, using silica or C18-functionalized silica as the stationary phase.[10]
-
Method Selection Guide
The following diagram illustrates a general decision-making process for selecting the appropriate purification method.
Caption: Decision workflow for selecting a purification method.
Quantitative Data Summary
The following table provides typical expected outcomes for each purification method. Actual results may vary depending on the specific conjugate and experimental conditions.
| Purification Method | Target Molecule | Typical Purity | Typical Recovery | Key Considerations |
| Dialysis/Ultrafiltration | Large Biomolecules (>10 kDa) | >95% | >90% | Requires a significant size difference between the conjugate and the linker. Time-consuming. |
| Size Exclusion Chromatography (SEC) | Large Biomolecules (>10 kDa) | >98% | >85% | High resolution, relatively fast. Potential for sample dilution.[4] |
| Reverse-Phase HPLC (RP-HPLC) | Small Molecules (<10 kDa) | >99% | 70-90% | High resolution and purity. Requires method development. Recovery can be variable.[8] |
| Flash Chromatography | Small Molecules (<10 kDa) | 90-98% | >80% | Suitable for larger quantities. Lower resolution than HPLC.[10] |
Troubleshooting Guide
Problem: Low recovery of the conjugated molecule.
-
Possible Cause: Non-specific binding to the chromatography resin or dialysis membrane.
-
Suggested Solution:
-
SEC/Flash Chromatography: Add modifiers to the mobile phase (e.g., a small amount of organic solvent or salt) to reduce non-specific interactions.
-
Dialysis: Use a membrane made of a low-binding material like regenerated cellulose. Consider passivating the membrane by pre-soaking it in a solution of a blocking protein like BSA if your downstream application allows.
-
RP-HPLC: Optimize the mobile phase composition and gradient. Ensure the pH is appropriate for the stability and solubility of your conjugate.
-
-
-
Problem: Incomplete removal of unreacted this compound.
-
Possible Cause: Inefficient purification parameters.
-
Suggested Solution:
-
Dialysis: Increase the dialysis time (overnight at 4°C is recommended) and perform at least three buffer changes with a large volume of buffer (at least 100 times the sample volume).[5] Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate (e.g., 1-3 kDa for large biomolecule purification).
-
SEC: Use a column with a suitable pore size and length for the separation of your conjugate from the small linker. A desalting column (e.g., G-25) is often effective.[11] Do not overload the column; the sample volume should ideally be less than 5% of the column volume.[6]
-
RP-HPLC: Optimize the gradient to ensure sufficient separation between your product and the unreacted linker.
-
-
-
-
Problem: The conjugated product appears to be aggregated.
-
Possible Cause: Harsh purification conditions or inherent instability of the conjugate.
-
Suggested Solution:
-
SEC: Reduce the flow rate to minimize pressure.[4]
-
General: Perform purification steps at a lower temperature (e.g., 4°C). Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your conjugate's stability.
-
-
-
Experimental Protocols
Protocol 1: Purification of a Large Biomolecule-PEG Conjugate using Size Exclusion Chromatography (SEC)
This protocol provides a general procedure for the removal of unreacted this compound from a protein or other large biomolecule.
Materials:
-
SEC column (e.g., Superdex 75, Superdex 200, or equivalent, with an appropriate fractionation range)
-
HPLC or FPLC system
-
Quenched reaction mixture
-
SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the SEC running buffer at the manufacturer's recommended flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[6]
-
Elution: Elute the sample with the SEC running buffer at a constant flow rate. The larger PEGylated biomolecule will elute first in the void volume or early fractions, while the smaller, unreacted linker will be retained and elute later.[4]
-
Fraction Collection: Collect fractions as the sample elutes. Monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate wavelength.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, LC-MS) to identify the fractions containing the pure conjugate.
-
Pooling and Concentration: Pool the fractions containing the purified product. If necessary, concentrate the sample using ultrafiltration.
Caption: Experimental workflow for SEC purification.
Protocol 2: Purification of a Small Molecule-PEG Conjugate using Reverse-Phase HPLC (RP-HPLC)
This protocol is a general guideline for the purification of a small molecule conjugate. Method development will be required to optimize the separation.
Materials:
-
C18 or C8 RP-HPLC column
-
HPLC system with a UV detector
-
Quenched reaction mixture
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution and Fraction Collection: Elute the sample using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The more hydrophobic conjugated small molecule will elute later than the more polar, unreacted this compound. Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., LC-MS) to confirm the identity and purity of the desired product.
-
Solvent Removal: Evaporate the solvent from the fractions containing the pure product, typically using a rotary evaporator or lyophilizer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Navigating the Nuances of Bromoacetamide Bioconjugation: A Technical Support Guide
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming stability challenges associated with bromoacetamide-based bioconjugates. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful design and implementation of robust bioconjugation strategies.
Bromoacetamide chemistry is a cornerstone of bioconjugation, prized for its ability to form stable thioether bonds with cysteine residues. However, navigating potential pitfalls such as off-target reactions, low conjugation yields, and ensuring long-term stability of the resulting conjugate is critical for experimental success and the development of effective biotherapeutics. This guide addresses these issues head-on, offering practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What makes bromoacetamide an attractive choice for bioconjugation?
A1: Bromoacetamide is a valuable reagent for bioconjugation primarily because it forms a highly stable thioether bond with the thiol group of cysteine residues.[1] This linkage is generally more resistant to degradation in biological environments compared to the thiosuccinimide ether bond formed by maleimide-based reagents, which can be susceptible to retro-Michael addition and thiol exchange reactions.[1]
Q2: What are the primary stability concerns with bromoacetamide-based bioconjugates?
A2: While the thioether bond itself is very stable, the overall stability of the bioconjugate can be influenced by other factors.[1] These include the potential for off-target reactions with other nucleophilic amino acid residues like methionine, lysine, and histidine, which can lead to a heterogeneous product. Additionally, the stability of other components of the bioconjugate, such as linkers or the biomolecule itself, under various physiological conditions (e.g., pH, temperature) must be considered.[1][2]
Q3: How does the stability of bromoacetamide conjugates compare to iodoacetamide and maleimide conjugates?
A3: Bromoacetamide and iodoacetamide both form stable thioether bonds, with iodoacetamide generally being more reactive.[3] The primary advantage of haloacetamide-based linkers (like bromoacetamide) over maleimide-based linkers is the enhanced stability of the resulting conjugate.[1] Maleimide conjugates can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of endogenous thiols like glutathione.[4]
Troubleshooting Guide
This section addresses common problems encountered during bromoacetamide bioconjugation in a question-and-answer format.
Issue 1: Low or No Conjugation Yield
Q: I am observing a very low yield for my bioconjugation reaction. What are the possible causes and how can I troubleshoot this?
A: Low conjugation yield is a frequent issue that can stem from several factors related to reagents, reaction conditions, or the biomolecule itself. A systematic approach to troubleshooting is recommended.
-
Reagent Quality and Storage: Ensure that the bromoacetamide reagent and other buffers are of high quality and have been stored correctly, as improper storage can lead to degradation.
-
Reaction Conditions:
-
pH: The reaction of bromoacetamide with thiols is pH-dependent. While the reaction can proceed at neutral pH, it is often more efficient at a slightly alkaline pH (e.g., 7.5-8.5) where the thiol is more nucleophilic. However, higher pH can also increase the risk of off-target reactions and hydrolysis of other components.
-
Molar Ratio: An insufficient molar excess of the bromoacetamide reagent over the biomolecule can result in low yield. A 10- to 20-fold molar excess is often a good starting point.
-
Reaction Time and Temperature: The reaction may not have proceeded to completion. Consider increasing the reaction time or temperature, while monitoring for potential degradation of the biomolecule.
-
-
Accessibility of the Cysteine Residue: The target cysteine residue may be buried within the protein's three-dimensional structure, making it inaccessible to the bromoacetamide reagent.
-
Presence of Interfering Substances: Buffers containing nucleophiles like Tris or impurities in the protein solution can compete with the target cysteine for reaction with the bromoacetamide. A buffer exchange step may be necessary.
Below is a decision tree to guide the troubleshooting process for low conjugation yield.
Issue 2: Bioconjugate Aggregation
Q: My bioconjugate is precipitating out of solution after the conjugation reaction. What causes this and how can I prevent it?
A: Aggregation is a common problem in bioconjugation and can be caused by several factors that compromise the stability of the protein.
-
Increased Hydrophobicity: The conjugation of a hydrophobic molecule to the protein surface can increase the overall hydrophobicity of the bioconjugate, leading to self-association and aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability. Performing the conjugation at a pH far from the protein's isoelectric point can help maintain solubility.
-
High Protein Concentration: Higher concentrations of the protein increase the likelihood of intermolecular interactions and aggregation.
-
Mechanical Stress: Vigorous mixing or stirring can induce protein denaturation and aggregation.
Solutions to Mitigate Aggregation:
-
Optimize Buffer Conditions: Screen a range of pH values and ionic strengths to find the optimal conditions for your specific protein.
-
Include Excipients: The addition of stabilizing excipients such as arginine, sucrose, or polysorbates to the reaction buffer can help prevent aggregation.
-
Use Hydrophilic Linkers: Incorporating a hydrophilic linker, such as polyethylene glycol (PEG), between the protein and the conjugated molecule can improve the solubility of the final bioconjugate.
-
Control Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation.
Issue 3: Off-Target Modifications
Q: How can I determine if my bromoacetamide reagent is reacting with amino acids other than cysteine, and how can I minimize this?
A: Bromoacetamide can potentially react with other nucleophilic amino acid side chains, such as those of methionine, lysine, and histidine, especially at higher pH values.
-
Detection of Off-Target Modifications: Mass spectrometry (MS) is the most powerful technique to identify off-target modifications. By analyzing the intact bioconjugate or peptide fragments after enzymatic digestion (peptide mapping), you can pinpoint which amino acids have been modified.
-
Minimizing Off-Target Reactions:
-
Control pH: Keep the reaction pH as close to neutral as possible (pH 7.0-7.5) to favor the more nucleophilic thiol of cysteine over the amino groups of lysine and histidine.
-
Limit Molar Excess: Use the lowest effective molar excess of the bromoacetamide reagent to reduce the likelihood of side reactions.
-
Reaction Time: Shorter reaction times can help minimize off-target modifications, provided the desired conjugation to cysteine has reached a sufficient level.
-
Data Presentation: Stability Comparison
The stability of the linkage chemistry is a critical parameter for the in vivo performance of a bioconjugate. The thioether bond formed by bromoacetamide is significantly more stable than the thiosuccinimide linkage from maleimide chemistry, particularly against thiol exchange.
| Linkage Chemistry | Linkage Type | Stability in Human Plasma | Key Considerations |
| Bromoacetamide | Thioether | High (Generally stable) | Forms a stable carbon-sulfur bond. Less susceptible to exchange reactions with endogenous thiols compared to maleimides.[1] |
| Maleimide | Thiosuccinimide ether | Variable (Prone to retro-Michael reaction) | Can undergo a retro-Michael reaction, leading to deconjugation. Susceptible to exchange reactions with abundant thiols like albumin.[1] |
| Next-Gen Maleimides | Thiosuccinimide ether (hydrolyzed) | Improved | Hydrolysis of the succinimide ring can stabilize the linkage and prevent the retro-Michael reaction.[2] |
Note: The stability data is a synthesis of information from multiple sources. Direct head-to-head quantitative comparisons under identical conditions are limited in the literature.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a bromoacetamide-based bioconjugate in plasma.
Objective: To quantify the percentage of intact bioconjugate remaining after incubation in human plasma over a specified time course.
Materials:
-
Purified bioconjugate
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
LC-MS system
Procedure:
-
Preparation: Pre-warm a sufficient volume of human plasma to 37°C. Prepare a stock solution of the test conjugate in a suitable buffer (e.g., PBS).
-
Incubation: Spike the bioconjugate into the pre-warmed plasma at a final concentration of 1 mg/mL. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Quenching: Immediately stop the reaction at each time point by adding 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins.
-
Protein Precipitation: Vortex the samples and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by LC-MS to quantify the amount of intact bioconjugate.
-
Data Analysis: Calculate the percentage of intact bioconjugate remaining at each time point relative to the amount at time 0.
Protocol 2: Thiol Exchange Stability Assay
This protocol is designed to evaluate the susceptibility of the bioconjugate's linkage to cleavage by competing thiols, mimicking the in vivo environment rich in glutathione.
Objective: To compare the stability of a bromoacetamide-based bioconjugate to a maleimide-based counterpart in the presence of a high concentration of a competing thiol.
Materials:
-
Purified bromoacetamide-based bioconjugate
-
Purified maleimide-based bioconjugate (as a control)
-
Glutathione (GSH) or N-acetylcysteine (NAC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
Procedure:
-
Preparation: Prepare stock solutions of the bioconjugates and the competing thiol (e.g., 100 mM GSH in PBS).
-
Incubation: Incubate each purified conjugate (e.g., at a final concentration of 50 µM) in PBS (pH 7.4) containing a high concentration of the competing thiol (e.g., 5 mM GSH).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by LC-MS to identify and quantify the intact conjugate, the released payload, and the thiol-exchanged product (e.g., GSH-payload adduct).
-
Data Analysis: Calculate the rate of disappearance of the intact conjugate or the rate of formation of the thiol-exchanged product to determine the stability of the linkage. Compare the stability of the bromoacetamide conjugate to the maleimide conjugate.
This technical support center aims to be a living resource, continuously updated with the latest findings and troubleshooting strategies to support the scientific community in advancing the field of bioconjugation.
References
Technical Support Center: Optimizing Copper Catalyst Concentration for Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper catalyst for a click reaction?
The optimal copper concentration can vary depending on the specific substrates and reaction conditions. However, a general recommendation for bioconjugation is to use a copper concentration in the range of 50 to 100 µM.[1][2] It is often necessary to titrate the copper concentration to find the ideal balance for achieving a high reaction rate while minimizing potential side reactions or cytotoxicity.
Q2: What is the role of a ligand in copper-catalyzed click chemistry?
Ligands play a crucial role in CuAAC reactions by:
-
Stabilizing the active Cu(I) oxidation state: This prevents oxidation to the inactive Cu(II) state and disproportionation.[3][4]
-
Increasing catalyst solubility: Water-soluble ligands like THPTA are particularly important for reactions in aqueous buffers.[3][5]
-
Minimizing cytotoxicity: In living systems, ligands can reduce the toxic effects of copper.[4][7]
-
Protecting biomolecules: Ligands can act as sacrificial reductants, helping to prevent oxidative damage to sensitive biological samples.[1][8]
Q3: What is the recommended ligand-to-copper ratio?
A ligand-to-copper ratio of 5:1 is frequently recommended to effectively protect the catalyst and accelerate the reaction.[1][2][8][9] However, the optimal ratio can range from 1:1 to 5:1.[3]
Q4: How can I prevent the inactivation of the copper catalyst?
The active catalyst in click chemistry is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state, primarily by dissolved oxygen.[3] To maintain the copper in its +1 oxidation state, it is essential to use a reducing agent, with sodium ascorbate being the most common choice.[2][3][8] Additionally, degassing solvents before use can help minimize the presence of dissolved oxygen.[10]
Q5: What is the correct order for adding reagents?
The order of reagent addition is critical for catalyst stability and activity. The recommended procedure is:
-
Premix the copper sulfate (CuSO₄) with the stabilizing ligand.[1][3][10]
-
Add this copper-ligand complex to the solution containing your azide and alkyne substrates.[2][10]
-
Initiate the reaction by adding the sodium ascorbate solution.[1][2][10]
Adding the ascorbate before the ligand can lead to the precipitation of copper salts.[1][2]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Solution |
| Inactive Copper Catalyst | Ensure a fresh solution of a reducing agent like sodium ascorbate is used to maintain the Cu(I) state.[3] Degas solvents to remove oxygen.[10] |
| Inappropriate Ligand or Ratio | For aqueous reactions, use a water-soluble ligand such as THPTA.[3] Optimize the ligand-to-copper ratio, starting with a 5:1 ratio.[1] |
| Catalyst Sequestration | If your biomolecule has groups that can chelate copper (e.g., thiols), consider increasing the copper and ligand concentration or adding sacrificial metals like Zn(II).[3][8][9] |
| Poor Substrate Solubility | Use a co-solvent like DMSO to ensure all reactants are fully dissolved in the reaction mixture.[8] |
| Steric Hindrance | If the azide or alkyne is sterically hindered, increasing the reaction time or temperature may be necessary.[3] |
| Incorrect Stoichiometry | While a 1:1 ratio of azide to alkyne is standard, using a slight excess (1.1 to 2-fold) of the less critical reagent can help drive the reaction to completion.[3] |
Side Products or Biomolecule Degradation
| Potential Cause | Troubleshooting Solution |
| Reactive Oxygen Species (ROS) | The combination of copper and a reducing agent in the presence of oxygen can generate ROS, which can damage biomolecules.[1][2] Ensure proper degassing and consider adding a radical scavenger like aminoguanidine.[2][8] |
| Alkyne Dimerization | The formation of bis-alkyne and other side-products can occur.[11] Optimizing the copper concentration and ensuring an efficient reaction can minimize this. |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a starting point and may require optimization for your specific application.
Stock Solutions:
-
Azide-functionalized molecule: Prepare in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne-functionalized molecule: Prepare in DMSO or the reaction buffer.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[3]
-
Ligand (e.g., THPTA): 50 mM in water.[3]
-
Sodium Ascorbate: 100 mM in water (always prepare fresh).[3]
-
Aminoguanidine (optional): 100 mM in water.[3]
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne substrates in the reaction buffer to their final desired concentrations.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would typically use a 5-fold excess of ligand (500 µM final concentration).[3] Let this mixture stand for a few minutes.
-
Add the catalyst premix to the reaction tube containing the substrates.
-
(Optional) Add aminoguanidine to a final concentration of 1-5 mM.[9][12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[1][9][12]
-
Gently mix the reaction and incubate at room temperature. Reaction times can range from 30 minutes to several hours.[5][13]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Bromoacetamido-PEG3-Azide Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is critical to the success of their molecular constructs. Bromoacetamido-PEG3-Azide is a heterobifunctional linker that offers a stable method for conjugating molecules to thiol-containing entities, such as cysteine residues in proteins, while providing an azide handle for subsequent "click" chemistry applications.[1] This guide provides an objective comparison of this compound with a common alternative, maleimide-based linkers, supported by data presentation, detailed experimental protocols, and visualizations to aid in experimental design and analysis.
Performance Comparison: this compound vs. Maleimide Linkers
The primary advantage of bromoacetamide chemistry over traditional maleimide-based approaches lies in the stability of the resulting conjugate. The bromoacetamide group reacts with a thiol to form a highly stable thioether bond, which is significantly less susceptible to degradation in biological media compared to the thiosuccinimide ether bond formed by maleimides.[1] Maleimide conjugates are known to be prone to retro-Michael addition, which can lead to deconjugation and exchange reactions with other thiols present in the biological environment, such as glutathione.[1]
Table 1: Comparison of Linker Chemistry Performance
| Feature | This compound | Maleimide-Based Linkers |
| Reactive Group | Bromoacetamide | Maleimide |
| Target Functional Group | Thiol (e.g., Cysteine) | Thiol (e.g., Cysteine) |
| Resulting Linkage | Thioether | Thiosuccinimide ether |
| Linkage Stability | High (Generally stable) | Variable (Prone to retro-Michael reaction) |
| Reaction pH | Typically neutral to slightly basic | Typically pH 6.5 - 7.5 |
| Key Advantage | Forms a stable, irreversible covalent bond, reducing off-target reactions. | Fast reaction kinetics. |
| Key Disadvantage | Slower reaction kinetics compared to maleimides. | Susceptible to hydrolysis and thiol exchange reactions, leading to potential conjugate instability. |
Mass Spectrometry Data Presentation
Mass spectrometry is an essential tool for the characterization of bioconjugates, confirming successful conjugation and determining the molecular weight of the final product. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to verify the elemental composition of the conjugate.
Table 2: Expected Mass Shifts upon Conjugation with this compound
| Molecule | Molecular Formula | Monoisotopic Mass (Da) | Mass Change upon Conjugation (Da) |
| This compound | C10H19BrN4O4 | 339.0644 | - |
| Cysteine Residue (in peptide/protein) | - | - | - |
| Conjugated Moiety | C10H18N4O4 | 258.1328 | +258.1328 |
Note: The mass change reflects the addition of the this compound linker minus the mass of the bromine leaving group and the hydrogen from the thiol.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general guideline for the conjugation of this compound to a protein with an accessible cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) - if cysteine residues are in a disulfide bond
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: If the target cysteine residues are part of a disulfide bond, reduce the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2-7.5) using a desalting column or dialysis.
-
Linker Preparation: Prepare a stock solution of this compound in DMF or DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purification: Remove excess, unreacted linker by buffer exchange using a desalting column or dialysis into the desired storage buffer.
Protocol 2: Mass Spectrometry Analysis of the Conjugate
This protocol outlines the general steps for analyzing the purified conjugate by LC-MS.
Materials:
-
Purified protein-Bromoacetamido-PEG3-Azide conjugate
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF, Orbitrap)
-
Appropriate LC column (e.g., C4, C8 reversed-phase)
-
Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in an appropriate buffer compatible with mass spectrometry (e.g., water with 0.1% formic acid).
-
LC Separation: Inject the sample onto the LC system. The protein conjugate is separated from any remaining impurities.
-
Mass Spectrometry Analysis: The eluting conjugate is introduced into the mass spectrometer. Acquire data in a positive ion mode over an appropriate m/z range.
-
Data Processing: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact conjugate.
-
Analysis: Compare the experimental mass of the conjugate to the theoretical mass to confirm successful conjugation and calculate the number of attached linkers.
Mandatory Visualizations
Caption: Workflow from protein preparation to MS analysis.
Caption: Nucleophilic substitution reaction with cysteine.
References
Verifying the "Click": A Comparative Guide to Confirming Azide-Alkyne Cycloaddition
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles for applications ranging from drug development to materials science.[1][2] The high efficiency and selectivity of this reaction are paramount, necessitating robust analytical techniques to confirm the successful formation of the triazole ring.[1][3] This guide provides a comparative overview of the most common spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We present supporting experimental data, detailed protocols, and a comparative analysis to assist researchers in selecting the most appropriate method for their needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for unambiguously confirming the formation of the 1,4-disubstituted triazole product of the CuAAC reaction.[3][4] Both ¹H and ¹³C NMR provide detailed structural information, allowing for the direct observation of signals corresponding to the newly formed triazole ring and the disappearance of reactant signals.
A key diagnostic feature in ¹H NMR is the appearance of a new singlet corresponding to the triazole proton (CH -N). The chemical shift of this proton typically appears in the range of δ 7.5–8.5 ppm.[5] In ¹³C NMR, the formation of the triazole is confirmed by the appearance of two new signals for the triazole ring carbons (C4 and C5), typically in the range of δ 120–150 ppm.[5][6]
Quantitative NMR Data for Azide-Alkyne Cycloaddition
| Signal | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Triazole CH | 7.5 - 8.5 | 120 - 125 | Disappearance of the terminal alkyne proton signal (typically δ 2.0-3.0 ppm) is also indicative of reaction completion. |
| Triazole C4 | 140 - 150 | The chemical shifts can be influenced by the nature of the substituents on the triazole ring. | |
| Triazole C5 | 120 - 130 |
Experimental Protocol: NMR Analysis of a CuAAC Reaction
-
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the concentration is sufficient to obtain a good signal-to-noise ratio.
-
-
Instrument Setup:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[6]
-
For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) should be acquired to achieve good signal intensity.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.[5]
-
Identify the characteristic triazole proton and carbon signals.
-
Integrate the proton signals to determine the relative ratios of protons in the molecule, confirming the structure.
-
Confirm the disappearance of the alkyne and azide starting material signals.
-
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. revues.imist.ma [revues.imist.ma]
A Researcher's Guide to Validating Protein Conjugation Efficiency: HPLC vs. Alternatives
The successful conjugation of molecules to proteins is a critical step in the development of therapeutics like antibody-drug conjugates (ADCs), imaging agents, and other targeted therapies. Validating the efficiency of this conjugation is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final product. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile tool for this purpose, offering high-resolution separation and quantification.[1] This guide provides an objective comparison of various HPLC techniques with alternative methods for validating protein conjugation efficiency, supported by experimental protocols and data-driven insights to aid researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) for Conjugate Analysis
HPLC is a cornerstone technique for the analysis of protein conjugates due to its high resolution, sensitivity, and quantitative accuracy.[2] It separates molecules based on their physicochemical properties as they pass through a column packed with a stationary phase.[3] Different modes of HPLC are employed depending on the specific characteristics of the conjugate being analyzed.
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC separates molecules based on their hydrophobicity under non-denaturing conditions.[4] The conjugation of often hydrophobic small molecules to a protein increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated molecules.[5] This makes HIC the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in ADCs.[6]
Experimental Protocol: HIC-HPLC for DAR Determination
-
Column and Buffers:
-
Column: A HIC column, such as one with a butyl or phenyl stationary phase (e.g., TSKgel Butyl-NPR).[7]
-
Mobile Phase A (Binding Buffer): High salt concentration, e.g., 50 mM sodium phosphate with 1.5 M ammonium sulfate, pH 7.0.[4]
-
Mobile Phase B (Elution Buffer): Low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0, often with a small percentage of an organic solvent like isopropanol.[4]
-
-
Sample Preparation:
-
Dilute the protein conjugate sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µL of the prepared sample.
-
Apply a linear gradient to decrease the salt concentration (e.g., 0-100% Mobile Phase B over 30-50 minutes).[4]
-
Flow Rate: Typically 0.5-1.0 mL/min.[4]
-
Detection: UV absorbance at 280 nm (for the protein) and a wavelength specific to the conjugated molecule, if applicable.[5]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated protein and the different conjugated species.
-
Calculate the weighted average DAR using the relative peak areas and the number of conjugated molecules for each species.[1]
-
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions.[3] It is a high-resolution technique often used as an orthogonal method to HIC for DAR determination, particularly for cysteine-linked conjugates.[1] The analysis is typically performed on the light and heavy chains of the antibody after reduction.
Experimental Protocol: RP-HPLC for Conjugate Analysis
-
Column and Buffers:
-
Sample Preparation:
-
Reduce the ADC sample (e.g., with DTT) to separate the heavy and light chains.
-
Dilute the reduced sample in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the prepared sample.
-
Apply a linear gradient of increasing acetonitrile concentration (e.g., 20-60% Mobile Phase B over 30 minutes).
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 60-80°C) can improve peak shape for large proteins.[9]
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas.[1]
-
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius (size).[10] It is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight fragments in protein samples.[11] Aggregation can be a critical quality attribute, as it may impact the product's efficacy and immunogenicity.[12]
Experimental Protocol: SEC-HPLC for Aggregate Analysis
-
Column and Buffers:
-
Column: A silica-based SEC column with a pore size appropriate for the protein size (e.g., 250-300 Å for monoclonal antibodies).[13]
-
Mobile Phase: A buffer that mimics physiological conditions, such as 0.2 M potassium phosphate with 0.25 M potassium chloride, pH 6.2, to minimize secondary interactions with the column.[13]
-
-
Sample Preparation:
-
Dilute the protein conjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas for the monomer, aggregates, and fragments.
-
Calculate the percentage of each species relative to the total peak area.
-
Alternative Methods for Conjugation Validation
While HPLC is a powerful tool, other methods can provide valuable, often complementary, information about protein conjugates.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used electrophoretic technique that separates proteins based on their molecular weight under denaturing conditions.[14] The conjugation of a molecule to a protein increases its mass, which can be visualized as a shift in the band's migration on the gel.[15]
Experimental Protocol: SDS-PAGE
-
Sample Preparation:
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the protein's size.[17]
-
Apply an electric field to separate the proteins. Negatively charged proteins will migrate towards the positive electrode, with smaller proteins moving faster.[16]
-
-
Visualization and Analysis:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or silver stain to visualize the protein bands.[16]
-
Compare the migration of the conjugated protein to the unconjugated control. A successful conjugation will result in a band with a higher apparent molecular weight.
-
The intensity of the bands can provide a semi-quantitative estimate of the conjugation efficiency.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid method that can be used to determine the average number of conjugated molecules per protein, provided the protein and the conjugated molecule have distinct absorbance maxima.[18] For example, proteins typically have a maximum absorbance at 280 nm, and if the conjugated molecule has a strong absorbance at a different wavelength, the ratio of absorbances can be used to calculate the conjugation ratio.[19]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Ensure the protein conjugate sample is in a buffer that does not interfere with the absorbance readings at the wavelengths of interest.
-
-
Measurement:
-
Measure the absorbance of the conjugate solution at the protein's absorbance maximum (typically 280 nm) and the conjugated molecule's absorbance maximum.
-
Use a buffer blank for baseline correction.
-
-
Calculation:
-
Using the Beer-Lambert law and the known extinction coefficients of the protein and the conjugated molecule at both wavelengths, a set of equations can be solved to determine the concentrations of both the protein and the conjugated molecule.[4]
-
The ratio of these concentrations gives the average conjugation efficiency.
-
Comparison of Methods
Choosing the right analytical method depends on the specific information required, the stage of development, and the available resources.
| Feature | HIC-HPLC | RP-HPLC | SEC-HPLC | SDS-PAGE | UV-Vis Spectroscopy |
| Primary Measurement | Drug-to-Antibody Ratio (DAR), Conjugate Distribution | DAR, Purity (under denaturing conditions) | Aggregates, Fragments, Purity | Molecular Weight Shift, Purity | Average Conjugation Ratio |
| Quantitative Capability | High | High | High | Semi-quantitative to Qualitative[20] | High (for average values) |
| Resolution | Moderate to High | High | High | Low to Moderate[2] | Not applicable (bulk measurement) |
| Sample State | Native (non-denaturing) | Denaturing | Native (non-denaturing) | Denaturing | Native (non-denaturing) |
| Throughput | Moderate | Moderate | High | High | Very High |
| Complexity & Cost | High | High | High | Low | Low |
| Key Advantage | Gold standard for DAR distribution under native conditions.[6] | High resolution, orthogonal to HIC. | Standard for aggregate quantification.[11] | Simple, low-cost, visual confirmation.[15] | Rapid, simple, requires minimal sample.[18] |
| Key Limitation | Lower resolution than RP-HPLC.[6] | Denaturing conditions may not be suitable for all conjugates. | Not suitable for DAR determination. | Limited quantitative accuracy.[2] | Provides only an average value, susceptible to interference.[5] |
Visualizing Workflows and Decision Making
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for analyzing a protein conjugate using HPLC.
Caption: A typical workflow for protein conjugate analysis using HPLC.
Method Selection Guide
This diagram provides a logical guide for selecting the most appropriate analytical method based on the research question.
Caption: A decision tree for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. hplc.eu [hplc.eu]
- 4. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionsource.com [ionsource.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. usp.org [usp.org]
- 14. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 15. aboligo.com [aboligo.com]
- 16. Khan Academy [khanacademy.org]
- 17. SDS-PAGE Protocol | Rockland [rockland.com]
- 18. repligen.com [repligen.com]
- 19. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 20. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
A Comparative Guide to Bromoacetamido-PEG3-Azide Alternatives for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of effective Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality. The choice of the chemical linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. While Bromoacetamido-PEG3-Azide has been a useful bifunctional linker, the field has rapidly evolved, offering a diverse toolkit of alternatives with distinct advantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the rational design of next-generation protein degraders.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data for PROTACs synthesized using various linker strategies, offering insights into how linker architecture impacts these key performance indicators. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Flexible Linkers - A Head-to-Head Comparison of PEG and Alkyl Chains
Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, are often the initial choice in PROTAC design due to their synthetic accessibility.
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| PEG Linkers | BRD4 | VHL | 15-55 | 85->98 | Potency is highly dependent on PEG chain length, with optimal performance often observed with a specific number of PEG units. PEG linkers can enhance solubility.[1] |
| SMARCA2 | VHL | 250-500 | 55-70 | Longer PEG chains can sometimes decrease cell permeability.[2] | |
| Alkyl Linkers | BTK | Cereblon | 1-40 | >85 | Alkyl linkers can offer high potency, but may have lower solubility compared to PEG linkers.[3] |
| ERα | VHL | 16-atom linker more effective than 12-atom | - | Demonstrates the critical importance of linker length optimization for alkyl chains.[4] |
Table 2: Rigid and Click Chemistry Linkers - Enhancing Potency and Streamlining Synthesis
Rigid linkers can pre-organize the PROTAC into a bioactive conformation, while click chemistry provides a modular and efficient approach for synthesizing PROTAC libraries.
| Linker Class | Representative Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Rigid Linkers | Piperazine/Benzyl | SMARCA2/4 | VHL | Potent Degradation | - | Rigid linkers can improve pharmacokinetic properties and lead to highly potent degraders.[5][6] |
| Triazole | CDK9 | Cereblon | Significant changes in potency with varied triazole position | - | The triazole ring, formed via click chemistry, provides conformational restriction.[5] | |
| Click Chemistry (CuAAC) | Triazole-containing | BRD4 | Cereblon | - | >90% | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a high-yielding reaction that facilitates the rapid synthesis of PROTAC libraries.[][8] |
Table 3: Covalent Warheads - Beyond Reversible Binding
Covalent PROTACs utilize reactive electrophilic groups, or "warheads," to form a covalent bond with the target protein, potentially leading to enhanced target engagement and prolonged duration of action.
| Warhead Type | Target Protein | Key Observations |
| Bromoacetamide | Various | Comparable reactivity to iodoacetamide, but potentially higher specificity for cysteine residues.[9] |
| Iodoacetamide | Various | High reactivity, but known to have off-target reactions with other nucleophilic residues like methionine and histidine. |
| Chloroacetamide | GPX4 | Less reactive than iodoacetamide, which can result in more specific cysteine modification with fewer off-target effects.[] |
| α-cyanoacrylamide (Reversible Covalent) | BTK, KRAS G12C | Can significantly enhance cellular accumulation and target engagement, offering a dual-function as both an inhibitor and a degrader.[11][12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Protocol 1: General Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a common "click chemistry" approach for coupling a target protein ligand and an E3 ligase ligand.
Materials:
-
POI ligand with a terminal alkyne or azide functionality.
-
E3 ligase ligand with a complementary terminal azide or alkyne functionality.
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the alkyne- and azide-functionalized ligands in the chosen solvent system.
-
Add a solution of copper(II) sulfate.
-
Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction mixture at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting PROTAC using an appropriate method, such as preparative HPLC.
Protocol 2: Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1][13]
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.[14]
Procedure:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Lyse the cells and perform immunoprecipitation using an antibody against either the target protein or a tagged E3 ligase.
-
Wash the immunoprecipitate to remove non-specific binding partners.
-
Elute the protein complexes and analyze the components by Western blot, probing for the presence of the target protein, the E3 ligase, and a component of the ubiquitin machinery.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACting the kinome with covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Covalent Drug Discovery | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Cysteine Alkylation: Bromoacetamide and its Alternatives
For researchers, scientists, and drug development professionals engaged in proteomics, protein functional studies, and the development of targeted therapeutics, the selective modification of cysteine residues is a cornerstone technique. The thiol group of cysteine is a potent nucleophile, making it a frequent target for covalent labeling and inhibition. Among the various reagents employed for this purpose, haloacetamides, such as bromoacetamide, are widely utilized. This guide provides a detailed comparison of the kinetic performance of bromoacetamide in its reaction with cysteine, juxtaposed with other common alkylating agents. The information presented herein is supported by experimental data and detailed protocols to facilitate informed reagent selection and experimental design.
Kinetic Performance of Cysteine Alkylating Agents
The efficacy of a cysteine-modifying reagent is fundamentally dictated by its reaction kinetics, typically expressed as a second-order rate constant (k₂). This value provides a quantitative measure of how rapidly the reagent reacts with its target. While bromoacetamide is known to be an effective alkylating agent, its reactivity is often compared to the more extensively characterized iodoacetamide.
| Reagent | Second-Order Rate Constant (k₂) | Primary Target | Known Off-Target Residues |
| Bromoacetamide | Data not readily available, but reactivity is comparable to iodoacetamide.[1] | Cysteine[1] | Methionine, Lysine, Histidine[1] |
| Iodoacetamide | ~36 M⁻¹min⁻¹ (at pH 7)[1] | Cysteine[1] | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1] |
| Chloroacetamide | Lower reactivity than iodoacetamide. | Cysteine | Lower off-target reactivity than iodoacetamide. |
| N-ethylmaleimide (NEM) | Rapid reaction kinetics.[2] | Cysteine[2] | Lysine, Histidine[2] |
Note: The reactivity of haloacetamides with cysteine is highly dependent on the pH of the reaction medium. The cysteine thiol (pKa ≈ 8.5) must be in its deprotonated thiolate form to act as an effective nucleophile.[3] Consequently, the reaction rate increases with pH. However, at higher pH values (>8.5), the propensity for off-target reactions with other nucleophilic amino acid residues, such as lysine and histidine, also increases.[3]
Experimental Protocols
To facilitate the independent kinetic analysis of bromoacetamide and other cysteine-modifying reagents, a detailed experimental protocol for determining second-order rate constants is provided below. This protocol is a generalized approach and may require optimization based on the specific protein or peptide of interest.
Protocol: Determination of Second-Order Rate Constant for Cysteine Alkylation
Objective: To determine the second-order rate constant for the reaction of an alkylating agent (e.g., bromoacetamide) with a cysteine-containing peptide or protein.
Materials:
-
Cysteine-containing peptide or protein of known concentration.
-
Alkylating agent (e.g., bromoacetamide).
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Quenching solution (e.g., 1 M dithiothreitol (DTT) or β-mercaptoethanol).
-
Analytical instrument for monitoring the reaction (e.g., HPLC-MS, spectrophotometer).
-
Stopped-flow apparatus (optional, for very fast reactions).
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the cysteine-containing peptide or protein in the reaction buffer.
-
Prepare a stock solution of the alkylating agent in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
Kinetic Run:
-
Equilibrate the peptide/protein solution and the alkylating agent solution to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by mixing the peptide/protein solution with the alkylating agent solution at a known final concentration. It is recommended to use a pseudo-first-order condition where the concentration of the alkylating agent is in large excess (e.g., 10-fold or more) compared to the cysteine concentration.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding an excess of the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples using a suitable analytical method to determine the concentration of the unreacted cysteine-containing peptide/protein. HPLC-MS is a highly effective technique for this purpose as it can separate the unreacted and modified species and provide quantitative data based on peak areas.
-
For spectrophotometric analysis, a chromophoric reporter group can be used to monitor the reaction.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the unreacted cysteine-containing species (ln[Cys]) versus time.
-
Under pseudo-first-order conditions, this plot should yield a straight line with a slope equal to the negative of the observed rate constant (-k_obs).
-
The second-order rate constant (k₂) can then be calculated using the following equation: k₂ = k_obs / [Alkylating Agent]
where [Alkylating Agent] is the concentration of the alkylating agent used in the experiment.
-
Visualizing the Reaction and Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: SN2 reaction mechanism for cysteine alkylation by bromoacetamide.
Caption: Experimental workflow for determining the kinetic rate constant of cysteine alkylation.
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality.[1] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety.[1] Among the diverse linker chemistries, polyethylene glycol (PEG) linkers are frequently employed for their favorable physicochemical properties, including hydrophilicity and biocompatibility.[2][3] This guide provides a detailed comparative study of how PEG linker length influences PROTAC efficacy, supported by experimental data and detailed methodologies.
The Linker is Not Merely a Spacer
The linker in a PROTAC molecule is a key determinant of its success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][4] Its length and composition directly impact several critical parameters:
-
Ternary Complex Formation: The linker must possess an optimal length and geometry to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][4] A stable ternary complex is a prerequisite for efficient ubiquitination of the target protein.[1] A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long may result in a non-productive complex where ubiquitination sites are inaccessible.[4][5][6]
-
Physicochemical Properties: The length of the PEG linker significantly influences key physicochemical properties.[5] Increasing the number of PEG units generally improves aqueous solubility.[2][5] However, there is a trade-off between linker length and cell permeability, as longer PEG linkers can increase the molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes.[5][]
-
The "Hook Effect": This phenomenon, where degradation efficiency decreases at high PROTAC concentrations, can be influenced by linker length.[6] At excessive concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.[5][6]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic studies have unequivocally demonstrated that the length of the PEG linker is a critical determinant of PROTAC efficacy.[3][8] The optimal length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical optimization for each new system.[5][6] Below are compiled data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | E3 Ligase | PROTAC (Linker) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Cereblon | Thalidomide-O-PEG2-Acid | >1000 | <20 | [8] |
| Thalidomide-O-PEG3-Acid | ~500 | ~40 | [8] | ||
| Thalidomide-O-PEG4-Acid | ~100 | ~70 | [8] | ||
| Thalidomide-O-PEG5-Acid | <50 | >80 | [8] | ||
| Thalidomide-O-PEG6-Acid | ~100 | ~75 | [8] | ||
| ERα | VHL | Estradiol-Alkyl (9 atoms) | 140,000 | - | [9] |
| Estradiol-Alkyl (16 atoms) | 26,000 | - | [9] | ||
| Estradiol-Alkyl (>16 atoms) | >200,000 | - | [9] | ||
| TBK1 | - | Linker < 12 atoms | No degradation | - | [9] |
| Linker 12-29 atoms | Submicromolar | - | [9] | ||
| Linker 21 atoms | 3 | 96 | [9] | ||
| Linker 29 atoms | 292 | 76 | [9] | ||
| CDK9 | - | Intermediate length (1-2 PEG) | >5,000 | - | [9] |
| Short (0 PEG) & Long (4-5 PEG) | <500 | - | [9] |
Note: Data is compiled from multiple sources and serves as an illustration of general trends. Direct comparison between different target systems should be made with caution.
Experimental Protocols
Detailed and consistent methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[3]
Western Blotting for Protein Degradation Analysis
Western blotting is a fundamental technique for quantifying the reduction in target protein levels and determining key parameters like DC50 and Dmax.[10]
1. Cell Culture and Treatment:
- Seed cells in appropriate culture plates to achieve 70-80% confluency at the time of treatment.[11]
- Allow cells to adhere and grow for 24 hours.[11]
- Prepare serial dilutions of the PROTAC stock solution (in DMSO) in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[11]
- Treat cells with varying concentrations of the PROTAC or a vehicle control (DMSO only) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[12]
2. Cell Lysis and Protein Quantification:
- After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
- Determine the protein concentration of each lysate using a BCA protein assay.[11]
3. SDS-PAGE and Immunoblotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.[11]
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
- Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the protein of interest, followed by an appropriate HRP-conjugated secondary antibody.[11][12]
- A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.[11]
4. Detection and Quantification:
- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
- Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[12]
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]
Ubiquitination Assay
Detecting the ubiquitination of the target protein is a key step in confirming the PROTAC's mechanism of action.[13]
1. Immunoprecipitation and Western Blot:
- Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins, and a vehicle control.
- Lyse the cells and perform immunoprecipitation for the target protein.
- Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot using an antibody specific for ubiquitin.[13] An increase in the ubiquitin signal in the PROTAC-treated sample indicates successful target ubiquitination.
2. In Vitro Ubiquitination Assay Kits:
- Commercially available kits (e.g., from LifeSensors) provide a high-throughput method to monitor PROTAC-mediated ubiquitination.[14]
- These kits typically include the necessary E1, E2, and E3 enzymes, along with biotinylated ubiquitin.[15]
- The PROTAC of interest is incubated with the E3 ligase complex and the target protein, followed by the ubiquitination reaction components.[15]
- The level of ubiquitination is then detected, often using a sensitive method like AlphaLISA®.[15]
Visualizing the Process
To better understand the underlying biological processes and experimental workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. lifesensors.com [lifesensors.com]
- 15. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Characterization of ADCs Synthesized with Bromoacetamido-PEG3-Azide and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the choice of linker technology. This guide provides a comprehensive comparison of ADCs synthesized using the bromoacetamido-PEG3-azide linker with those employing alternative conjugation chemistries, supported by experimental data and detailed protocols.
Executive Summary
Bromoacetamide-based linkers are emerging as a superior alternative to traditional maleimide-based linkers for the synthesis of ADCs.[1] The primary advantage of the bromoacetamide moiety lies in the formation of a highly stable thioether bond with cysteine residues on the antibody, which is less susceptible to deconjugation in plasma compared to the thiosuccinimide ether bond formed by maleimides.[2] This enhanced stability can lead to a wider therapeutic window. The inclusion of a polyethylene glycol (PEG) spacer, such as the PEG3 in this compound, helps to improve the hydrophilicity of the ADC, potentially reducing aggregation and improving pharmacokinetic properties.[3][4] The terminal azide group provides a versatile handle for "click" chemistry, allowing for the efficient and specific attachment of drug payloads.[5][6]
This guide will delve into the key characterization parameters of ADCs, including Drug-to-Antibody Ratio (DAR), purity, stability, and cytotoxicity, comparing the performance of bromoacetamide-based ADCs with common alternatives.
Comparison of Key Performance Parameters
The selection of a linker technology significantly impacts the critical quality attributes of an ADC. The following tables summarize key quantitative data comparing the expected performance of ADCs synthesized with bromoacetamido-PEG linkers against those with maleimide-based linkers.
| Parameter | Bromoacetamido-PEG Linker | Maleimide Linker | References |
| Average DAR | Typically 3.5 - 4 | Typically 3.5 - 4 | [7] |
| Homogeneity | Higher | Lower, can lead to heterogeneous mixtures | [1] |
| Purity (% Monomer) | High (>95%) | Variable, prone to aggregation | [8][9] |
| Plasma Stability | High (stable thioether bond) | Variable (prone to retro-Michael reaction leading to deconjugation) | [2] |
| Aggregation Propensity | Lower (due to hydrophilic PEG spacer) | Higher (can be increased by hydrophobic linkers) | [4] |
| Linker Chemistry | Linkage Type | Stability in Human Plasma | Key Considerations | References |
| Bromoacetamide | Thioether | High (Generally stable) | Forms a stable carbon-sulfur bond. Less susceptible to exchange reactions with endogenous thiols compared to maleimides. | [2] |
| Maleimide | Thiosuccinimide ether | Variable (Prone to retro-Michael reaction) | Can undergo deconjugation. Susceptible to exchange reactions with abundant thiols like albumin. Stability can be enhanced by hydrolysis of the succinimide ring. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of ADCs.
ADC Synthesis with this compound (General Protocol)
This protocol outlines the general steps for conjugating a drug-azide to an antibody via a bromoacetamide linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Bromoacetamido-PEG3-linker with a payload attached
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a controlled molar excess of TCEP. Incubate at 37°C for 1-2 hours.
-
Conjugation: Add the bromoacetamido-PEG3-payload linker to the reduced antibody solution. The bromoacetamide group will react with the free thiol groups on the antibody. Incubate at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding a quenching reagent like N-acetylcysteine to react with any excess linker.
-
Purification: Purify the ADC from unreacted linkers, payload, and reducing agent using size-exclusion chromatography (SEC).
Determination of Drug-to-Antibody Ratio (DAR)
The DAR can be determined using several methods:
-
UV/Vis Spectroscopy: This method is applicable if the drug and antibody have distinct absorbance maxima. By measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the drug, the DAR can be calculated using the respective extinction coefficients.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different DARs will have different retention times. The average DAR is calculated from the peak areas of the different species.[10]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This technique can be used to separate the light and heavy chains of the reduced ADC. The mass difference between the unconjugated and conjugated chains allows for the determination of the number of drugs attached and, consequently, the DAR.[10]
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is the primary method for assessing the purity and aggregation of ADCs. It separates molecules based on their hydrodynamic radius. The percentage of monomer, aggregate, and fragment can be quantified from the chromatogram.[8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of aggregates.[11]
Stability Assessment
-
In Vitro Plasma Stability: The ADC is incubated in human plasma at 37°C for a set period (e.g., 7 days). At various time points, samples are taken and analyzed by an appropriate method (e.g., ELISA or LC-MS) to quantify the amount of conjugated drug remaining on the antibody.
-
Thermal Stability: Differential Scanning Calorimetry (DSC) can be used to determine the melting temperature (Tm) of the ADC, providing insights into its conformational stability. A lower Tm compared to the naked antibody may indicate that the conjugation process has destabilized the protein.
Cytotoxicity Assay (MTT Assay)
This assay determines the in vitro potency of the ADC.[12]
Procedure:
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the synthesis of an ADC using a bromoacetamide linker.
Caption: Comparison of bromoacetamide and maleimide linkers for ADC synthesis.
Caption: Analytical pathway for the comprehensive characterization of an ADC.
Conclusion
The selection of a linker is a pivotal decision in the design and development of an ADC. This compound offers a compelling combination of features that can lead to more stable, homogeneous, and efficacious ADCs. The enhanced stability of the thioether bond formed by bromoacetamide chemistry directly addresses the issue of premature drug release observed with maleimide-based linkers. Furthermore, the hydrophilic PEG spacer and the versatile azide handle for click chemistry provide additional advantages in terms of reduced aggregation and flexible payload attachment. A thorough characterization, following the protocols outlined in this guide, is essential to fully realize the potential of this promising linker technology and to develop next-generation ADCs with improved therapeutic indices.
References
- 1. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bromoacetamido-PEG3-Azide: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of Bromoacetamido-PEG3-Azide are crucial for ensuring laboratory safety and environmental protection. This bifunctional linker, containing both a reactive bromoacetamide group and a potentially energetic azide moiety, is classified as hazardous waste and requires meticulous handling throughout its lifecycle. This guide provides a comprehensive, procedural framework for the safe disposal of this compound, designed for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Before handling, it is imperative to be thoroughly familiar with the hazard profile of this compound. The primary hazards are associated with its functional groups:
-
Organic Azide: Organic azides are potentially explosive and can be sensitive to shock, heat, friction, and light.[1] They are also toxic.[1] It is critical to avoid contact with heavy metals (like copper, lead, silver, or their salts) and strong acids.[2][3] Reaction with acids can form the highly toxic and explosive hydrazoic acid.[1]
-
Bromoacetamide (Halogenated Organic Compound): This group is classified as a halogenated organic compound. Such compounds require specific disposal routes, typically incineration at high temperatures, and should not be mixed with non-halogenated waste.[4][5] Bromoacetamides can also be irritants.
All personnel must consult the Safety Data Sheet (SDS) for this compound before use, which states it may cause skin, eye, and respiratory irritation.[4]
Personal Protective Equipment (PPE)
When handling this compound in any form (pure substance, solutions, or waste), the following minimum PPE is mandatory:
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A laboratory coat.
-
Footwear: Closed-toe shoes.
All handling of the compound and its waste should be performed inside a certified chemical fume hood to prevent inhalation.[4][5]
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe segregation and disposal of waste containing this compound.
Part 1: Immediate Handling and Segregation
-
Waste Segregation: All waste streams containing this compound must be segregated at the point of generation. Do not mix this waste with other chemical waste streams, particularly non-halogenated or acidic wastes.[1][4]
-
Designated Waste Container: Collect all waste—including contaminated consumables like pipette tips, gloves, and paper towels—in a designated, clearly labeled, and compatible waste container. The container should be made of a material that does not react with the chemical, such as polyethylene.[6]
-
Labeling: The waste container must be labeled as "Hazardous Waste: Halogenated Organic Waste, Contains Organic Azide." The label should also include the full chemical name: "this compound."
Part 2: Waste Storage
-
Container Management: Keep the waste container securely sealed when not in use to prevent spills and the release of vapors.[6]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, oxidizing agents, and heavy metals.[2][7] Storage should be in a secondary containment tray within a designated hazardous waste accumulation area.
Part 3: Arranging for Final Disposal
-
Professional Disposal Service: The primary and required method for the disposal of this compound is through a licensed and approved chemical waste disposal contractor.[8] This typically involves controlled high-temperature incineration.[8]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Follow all institutional protocols for waste manifest and pickup scheduling.
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal in accordance with local and national regulations.[8]
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and, if the spill is large or outside of a fume hood, evacuate the laboratory.
-
Control Vapors: Ensure the spill area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[8] Do not use combustible materials.
-
Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container for halogenated organic waste containing azides.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
Important Prohibitions
-
DO NOT dispose of this compound or its waste down the drain.[7][8] This can lead to the formation of explosive metal azides in the plumbing.[3]
-
DO NOT mix with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
DO NOT mix with non-halogenated waste to prevent cross-contamination and ensure proper disposal treatment.[8]
-
DO NOT use metal spatulas or tools to handle the azide-containing waste to avoid the formation of shock-sensitive metal azides.[9]
Data Presentation
| Parameter | Guideline/Value | Source |
| Primary Disposal Method | Licensed Chemical Destruction / Controlled Incineration | [8] |
| Waste Classification | Halogenated Organic Waste; Organic Azide Waste | [2][4][5] |
| Incompatible Materials | Strong Acids, Heavy Metals, Oxidizing Agents, Halogenated Solvents | [1][2][7] |
| Recommended PPE | Safety Goggles, Nitrile Gloves, Lab Coat, Closed-toe Shoes | [4][5] |
| Spill Cleanup Material | Inert Absorbent (e.g., Vermiculite, Sand) | [8] |
Experimental Protocols
Mandatory Visualization
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. benchchem.com [benchchem.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. uvic.ca [uvic.ca]
- 8. benchchem.com [benchchem.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
Navigating the Safe Handling of Bromoacetamido-PEG3-Azide: A Comprehensive Guide
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bromoacetamido-PEG3-Azide. Adherence to these protocols is critical for ensuring laboratory safety and procedural success. This document outlines personal protective equipment (PPE) requirements, operational procedures, and disposal plans to mitigate risks associated with this bifunctional crosslinking reagent.
Essential Safety and Handling Protocols
All operations involving this compound must be conducted in a certified chemical fume hood.[2] A blast shield should be utilized as an additional precaution due to the potential, though low, risk associated with azide compounds.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles meeting ANSI Z.87.1 standards are mandatory. A face shield worn over safety glasses is required when there is a risk of splashing or explosion.[2][3] |
| Hand Protection | Double gloving is required. An outer chemical-resistant glove (e.g., nitrile) should be worn over a more robust inner glove. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2] |
| Body Protection | A flame-resistant lab coat must be worn. An apron can provide an additional layer of protection against splashes.[3] |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. In the event of a large spill or if working outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risk and ensures the integrity of the compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place at the recommended temperature of -20°C.[1][4]
-
It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[5]
-
Keep the container tightly closed and store away from incompatible materials, particularly acids and metals.[6]
Preparation and Use:
-
Preparation: Before opening, allow the container to slowly warm to room temperature to prevent condensation, which could compromise the compound's integrity.[5]
-
Weighing and Dispensing: Conduct all weighing and dispensing activities within a chemical fume hood. Use non-sparking plastic or ceramic spatulas to avoid contact with metals, which can form explosive metal azides.[2]
-
Dissolution: Dissolve the compound in a suitable dry solvent as recommended by the supplier. Common solvents include methylene chloride, methanol, acetone, acetonitrile, DMF, or DMSO.[4]
-
Reaction: Carry out all reactions in a well-ventilated fume hood, behind a blast shield.
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of waste containing this compound are crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled "Halogenated Organic Liquid Waste" container.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Collection: Collect all waste streams in compatible, sealed, and properly labeled containers.[7]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Prohibitions:
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below provides key information based on available supplier data and the properties of its functional groups.
| Parameter | Value/Guideline |
| Molecular Formula | C₁₀H₁₉BrN₄O₄ |
| Molecular Weight | 339.19 g/mol |
| Appearance | Solid or viscous liquid |
| Storage Temperature | -20°C |
| Purity | >90% or >98% (Varies by supplier) |
| Primary Disposal Method | Licensed Chemical Destruction / Incineration |
| Waste Classification | Halogenated Organic Waste |
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
By adhering to these comprehensive guidelines, researchers can safely and effectively utilize this compound in their work, fostering a secure laboratory environment and advancing scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
